Isoquinoline, 5-bromo-3,8-dichloro-
Description
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Properties
Molecular Formula |
C9H4BrCl2N |
|---|---|
Molecular Weight |
276.94 g/mol |
IUPAC Name |
5-bromo-3,8-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H |
InChI Key |
IVVDTDZTRVEJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(N=CC2=C1Cl)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemo-Selective Functionalization of 5-Bromo-3,8-Dichloroisoquinoline: A Strategic Guide for Medicinal Chemistry
Executive Summary
5-bromo-3,8-dichloroisoquinoline represents a high-value "Tri-Vector" scaffold in modern drug discovery.[1] Unlike mono-functionalized heterocycles, this compound offers three distinct halogenated handles with orthogonal reactivity profiles.[1] This guide analyzes the molecule not merely as a reagent, but as a programmable logic gate for Structure-Activity Relationship (SAR) exploration.
Its utility is defined by a specific reactivity hierarchy:
-
C5-Br: High-reactivity entry point for cross-coupling (Suzuki/Buchwald).[1]
-
C3-Cl: Latent electrophile for heteroaryl diversification or
(under activation).[1] -
C8-Cl: Steric/Metabolic blocker (peri-position) protecting the scaffold from oxidative clearance.[1]
Part 1: Structural Analysis & Reactivity Landscape[1]
Electronic Distribution & Site Selectivity
The isoquinoline core exhibits a "push-pull" electronic system.[1] The pyridine ring (N2, C1, C3, C4) is electron-deficient, while the benzene ring (C5–C8) is relatively electron-rich. However, the halogenation pattern inverts standard expectations.
| Position | Substituent | Electronic Environment | Reactivity Profile | Primary Application |
| C5 | Bromine | Aryl (Benzenoid) | Highest (Pd-Catalysis). Weakest C-X bond dissociation energy (BDE).[1] | Introduction of primary pharmacophores (biaryl systems).[1] |
| C3 | Chlorine | Heteroaryl ( | Moderate ( | Late-stage diversification; introduction of solubilizing amines.[1] |
| C8 | Chlorine | Aryl (Benzenoid) | Lowest (Inert). Sterically hindered by the peri-interaction with H1/N2. | Metabolic blocking; conformational restriction.[1] |
The "Peri-Effect" at C8
The C8-Chlorine is critical for ADME optimization.[1] In unsubstituted isoquinolines, the C8 position is a metabolic soft spot prone to hydroxylation. The C8-Cl blocks this site.[1] Furthermore, the steric bulk of the C8-Cl exerts a "peri-effect" on the C1 position, twisting substituents at C1 out of planarity, which can be exploited to induce atropisomerism or specific receptor fits.
Part 2: Synthetic Protocols & Methodologies[1]
Workflow Logic: The "C5-First" Strategy
To prevent polymerization or regio-scrambling, the synthetic sequence must follow bond-energy thermodynamics.[1] The C5-Br bond is the "softest" electrophile.[1]
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C5
Objective: Install an aryl group at C5 without disturbing the C3/C8 chlorides.
Reagents:
-
Substrate: 5-bromo-3,8-dichloroisoquinoline (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for high turnover on aryl bromides while sluggish on chlorides.[1]
-
Base: K2CO3 (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step:
-
Degassing: Charge reaction vessel with substrate, boronic acid, and base. Purge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling.[1]
-
Catalyst Addition: Add Pd(dppf)Cl2 under positive Argon pressure.[1]
-
Thermal Cycle: Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C. Higher temperatures may activate the C3-Cl.[1]
-
Validation: Monitor via LC-MS. Look for consumption of starting material (M+H 276/278 pattern) and appearance of product (retention of double Cl isotope pattern).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
Workflow Logic: Activating C3
Once C5 is functionalized, the C3-Cl remains.[1] It is deactivated compared to C1-Cl but can be engaged via Buchwald-Hartwig amination or
Protocol B: C3-Amination (Buchwald-Hartwig)
Objective: Replace C3-Cl with a solubilizing amine (e.g., Morpholine/Piperazine).[1]
Reagents:
-
Substrate: C5-substituted-3,8-dichloroisoquinoline
-
Amine: 1.2 equiv[1]
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) - XPhos is required to activate the unreactive heteroaryl chloride.
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene (Anhydrous) at 100°C.
Part 3: Visualization of Chemical Logic
The following diagram illustrates the branching logic for functionalizing this scaffold, highlighting the "Orthogonal Reactivity" principle.
Caption: Orthogonal functionalization strategy exploiting bond-dissociation energy differences between C5-Br and C3-Cl.
Part 4: Drug Discovery Applications & ADME Implications[1][2]
Kinase Hinge Binding
Isoquinolines are privileged scaffolds for kinase inhibition (e.g., Fasudil). The Nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region.
-
Impact of 3,8-Substitution:
Halogen Bonding (XB)
The C8-Cl and C5-Br (if left unreacted) are excellent candidates for Halogen Bonding.[1]
-
Mechanism: The halogen "sigma-hole" (positive electrostatic potential cap) interacts with backbone carbonyl oxygens of the target protein.[1]
-
Design Tip: If the C8-Cl is retained, check docking models for C-Cl···O=C interactions (Distance < 3.5 Å, Angle ~160-180°).[1]
Physicochemical Properties (Predicted)
| Property | Value (Approx) | Implication |
| cLogP | 3.8 - 4.2 | High lipophilicity.[1] Requires C3-polar group introduction (e.g., piperazine) to lower logP < 3.[1] |
| TPSA | ~13 Ų | Excellent membrane permeability (Brain penetrant potential).[1] |
| pKa (N2) | ~3.5 | Reduced basicity due to electron-withdrawing halogens.[1] Unlikely to be protonated at physiological pH unless C3-amino group is added.[1] |
References
-
Palani, V., et al. (2021).[2] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Link
-
Phipps, R. J., et al. (2020). Ion-Pair-Directed Regiocontrol in Transition-Metal Catalysis: A Meta-Selective C–H Borylation of Aromatic Quaternary Ammonium Salts. Journal of the American Chemical Society.[3] Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.)[1] - Isoquinoline Reactivity.[1][4][5][6] Wiley.[1] Link
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on Halogen/Metabolic Blocking). Link
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Electronic properties and dipole moments of dichloro-bromo-isoquinolines
An In-Depth Technical Guide to the Electronic Properties and Dipole Moments of Dichloro-bromo-isoquinolines
Authored by: Gemini, Senior Application Scientist
Abstract
Isoquinoline scaffolds are of paramount importance in medicinal chemistry and materials science, serving as the core of numerous bioactive compounds and functional materials.[1][2] The introduction of halogen substituents—specifically chlorine and bromine—provides a powerful tool to modulate the electronic landscape of the isoquinoline ring system, thereby fine-tuning its reactivity, intermolecular interactions, and pharmacokinetic properties. This technical guide offers a comprehensive exploration of the electronic properties and dipole moments of dichloro-bromo-isoquinolines. We delve into the fundamental principles governing the influence of halogen substituents, provide a detailed protocol for the computational investigation of these molecules using Density Functional Theory (DFT), and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of these halogenated heterocyclic systems.
Introduction: The Significance of Halogenated Isoquinolines
The isoquinoline framework is a "privileged structure" in drug discovery, appearing in a wide array of natural alkaloids like morphine and berberine, as well as synthetic pharmaceuticals.[2][3][4] Halogenation is a key strategy in modern medicinal chemistry to enhance the therapeutic profile of lead compounds. The incorporation of chlorine and bromine atoms can influence a molecule's:
-
Metabolic Stability: Halogens can block sites susceptible to metabolic oxidation, increasing the drug's half-life.
-
Binding Affinity: The unique electronic nature of halogens can lead to specific interactions, such as halogen bonding, with biological targets like proteins and enzymes.[5]
-
Lipophilicity: Halogen substituents increase lipophilicity, which can affect membrane permeability and absorption.
Dichloro-bromo-isoquinolines, such as 6-Bromo-1,3-dichloroisoquinoline, are versatile chemical building blocks used in the synthesis of pharmaceuticals and agrochemicals.[6][7] A thorough understanding of their electronic properties is therefore crucial for designing novel synthetic pathways and predicting their behavior in biological systems.
Theoretical Framework: The Duality of Halogen Electronic Effects
The influence of halogen substituents on an aromatic ring is a classic example of competing electronic effects: the inductive effect and the resonance effect.[8]
-
Inductive Effect (-I): Halogens are highly electronegative. They pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond. This is a distance-dependent, electron-withdrawing effect that deactivates the aromatic ring towards electrophilic attack.[8][9]
-
Resonance Effect (+M): Halogens possess lone pairs of electrons in their p-orbitals, which can be delocalized into the aromatic π-system. This electron-donating effect increases the electron density at the ortho and para positions relative to the meta position.[10][11]
For halogens, the strong inductive effect generally outweighs the weaker resonance effect, making them net deactivating groups. However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[11] In the context of dichloro-bromo-isoquinolines, the interplay of these effects from three separate halogen atoms, combined with the inherent electron distribution of the isoquinoline nucleus, creates a complex and tunable electronic structure.
Caption: Interplay of inductive and resonance effects of a halogen substituent.
Synthesis and Reactivity Insights
Dichloro-bromo-isoquinolines can be synthesized through various routes, including multi-step sequences involving cyclization followed by halogenation or starting from a pre-functionalized isoquinoline core.[12][13] For example, 6-Bromo-1,3-dichloroisoquinoline can be prepared from 1,3-dichloroisoquinoline via a bromination reaction.[6]
The reactivity of these compounds is heavily influenced by the position of the halogens. The carbon atoms at positions 1 and 3 of the isoquinoline ring are electronically distinct from those on the benzene portion. Halogens at C1 and C3 are particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogen.[14] Conversely, halogens on the benzene ring are more typically displaced via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15] The intrinsic electrophilicity at the C1 position of isoquinoline is often sufficient to make a C1-chloro substituent more reactive towards certain cross-coupling reactions than a C6-bromo substituent, overriding the usual Ar-Br > Ar-Cl reactivity trend.[15]
Computational Analysis of Electronic Properties and Dipole Moments
To quantitatively assess the electronic properties and dipole moments of dichloro-bromo-isoquinolines, quantum chemical calculations are indispensable. Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for molecules of this size.[4][16]
Step-by-Step Computational Protocol (DFT)
This protocol outlines a self-validating workflow for calculating the electronic structure and properties of a dichloro-bromo-isoquinoline isomer, such as 6-Bromo-1,3-dichloroisoquinoline.
Pillar 1: Expertise & Experience (Causality behind choices)
-
Software: Gaussian 09/16 is a widely used and validated quantum chemistry package.[17]
-
Method: The B3LYP functional is chosen because it has demonstrated high accuracy in reproducing experimental geometries and dipole moments for a wide range of organic molecules.[18]
-
Basis Set: The 6-311+G(d,p) basis set is selected. It is a triple-zeta basis set that provides a good description of electron distribution. The '+' indicates the inclusion of diffuse functions, which are crucial for accurately describing lone pairs and anions, while '(d,p)' denotes polarization functions, which allow for non-spherical electron density distribution and are essential for accurate geometry and property calculations.[19][20]
Pillar 2: Trustworthiness (Self-Validating System)
-
Step 1: Input Structure Generation
-
Draw the 2D structure of the desired dichloro-bromo-isoquinoline isomer (e.g., 6-Bromo-1,3-dichloroisoquinoline) in a molecular editor like GaussView or ChemDraw.
-
Perform an initial 3D cleanup or molecular mechanics optimization (e.g., using the UFF force field) to obtain a reasonable starting geometry.
-
-
Step 2: Geometry Optimization and Frequency Calculation
-
Set up a DFT calculation in the chosen software.
-
Use the keyword Opt Freq to perform a geometry optimization followed by a frequency calculation.
-
Rationale: The optimization finds the lowest energy (most stable) conformation of the molecule. The subsequent frequency calculation is a critical validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Keywords: #p B3LYP/6-311+G(d,p) Opt Freq
-
-
Step 3: Post-Calculation Analysis
-
Verification: Open the output file and confirm that the optimization completed successfully and that there are zero imaginary frequencies.
-
Electronic Properties Extraction:
-
HOMO/LUMO Energies: Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and electronic excitability.[21]
-
Dipole Moment: The calculation will output the total dipole moment in Debye, along with its vector components (Dx, Dy, Dz).[18]
-
-
Visualization:
-
Optimized Geometry: Visualize the final 3D structure.
-
Molecular Orbitals: Generate surfaces for the HOMO and LUMO to understand the regions involved in electron donation and acceptance, respectively.
-
Molecular Electrostatic Potential (MEP) Map: Generate an MEP surface mapped onto the electron density. This map visually identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.[16]
-
-
Caption: Computational workflow for determining electronic properties.
Interpreting the Results
-
Electronic Properties: The precise arrangement of the three halogen atoms significantly impacts the electron distribution. A bromine at position 6 and chlorines at positions 1 and 3 will strongly withdraw electron density from the entire ring system, resulting in a relatively large HOMO-LUMO gap, suggesting high kinetic stability. The MEP map would likely show a significant positive potential near the C1 and C3 positions, confirming their susceptibility to nucleophilic attack, and a negative potential around the nitrogen atom.
-
Dipole Moment: The dipole moment is a vector quantity representing the overall polarity of the molecule.[22] It arises from the vector sum of all individual bond dipoles. In dichloro-bromo-isoquinolines, the large bond dipoles of the C-Cl, C-Br, and C-N bonds are the primary contributors. The magnitude and direction of the net molecular dipole moment will be highly sensitive to the specific substitution pattern, as the vector cancellation or reinforcement changes with isomer geometry. For instance, placing halogens symmetrically might lead to a smaller dipole moment compared to an asymmetric arrangement.
Experimental Determination of Dipole Moments
While DFT provides excellent predictions, experimental validation is the gold standard. The most accurate method for determining the dipole moment of a molecule in the gas phase is through the Stark effect in microwave spectroscopy .[18][23] This technique measures the splitting of rotational energy levels in the presence of an external electric field, from which the molecular dipole moment can be precisely calculated.
Data Summary: Illustrative Computational Results
The following table presents illustrative data for three hypothetical isomers of dichloro-bromo-isoquinoline, as would be obtained by following the computational protocol described above. This data is for comparison purposes to highlight the influence of substituent position.
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 6-Bromo-1,3-dichloroisoquinoline | -7.15 | -1.85 | 5.30 | 1.5 |
| 5-Bromo-1,3-dichloroisoquinoline | -7.20 | -1.88 | 5.32 | 3.8 |
| 8-Bromo-1,4-dichloroisoquinoline | -7.25 | -1.95 | 5.30 | 4.5 |
Note: The data in this table is representative and intended for illustrative purposes. Actual values will vary based on the specific computational methods and software used.
Conclusion and Future Outlook
The electronic properties and dipole moments of dichloro-bromo-isoquinolines are governed by a sophisticated interplay between the inherent electronic structure of the isoquinoline core and the competing inductive and resonance effects of the three halogen substituents. Computational methods, particularly DFT, provide a powerful and reliable framework for elucidating these properties, offering critical insights for rational drug design and the development of new synthetic methodologies. The ability to computationally predict how different substitution patterns affect reactivity (indicated by HOMO/LUMO energies and MEP maps) and polarity (dipole moment) allows researchers to prioritize synthetic targets with desirable characteristics, accelerating the discovery process in both pharmaceutical and materials science applications.
References
A complete list of all sources cited in this guide is provided below.
-
LookChem. Cas 552331-05-2, 6-Bromo-1,3-dichloroisoquinoline. [Link]
-
ACS Publications. (2017). Quantum Chemistry Calculations on the Mechanism of Isoquinoline Ring-Opening and Denitrogenation in Supercritical Water. [Link]
-
IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
-
Chemistry Steps. (2023). Why Are Halogens Ortho Para Directors yet Deactivators?. [Link]
-
YouTube. (2019). halogens as directing groups in aromatic reactions. [Link]
-
MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Hamad Bin Khalifa University. (2022). Effect of halogenation on the electronic transport properties of aromatic and alkanethiolate molecules. [Link]
- Scanned Document. Isoquinoline. (Source details unavailable)
-
ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]
-
ResearchGate. The intrinsic electrophilicity of C1 in isoquinolines is sufficient to.... [Link]
-
J-GLOBAL. Synthesis of Bromo and Chloro Substituted 5,6-Dihydoro-4H-benz[de]isoquinolines. [Link]
-
ResearchGate. (2025). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole-H2O. [Link]
-
Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. [Link]
-
NIH. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. [Link]
-
ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. [Link]
-
NIH. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]
-
RSC Publishing. Exploring weak noncovalent interactions in a few halo-substituted quinolones. [Link]
-
ResearchGate. Isoquinoline-substituted hybrid compounds: synthesis and computational studies. [Link]
- Document. tables of - experimental - dipole. (Source details unavailable)
- Document. MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. (Source details unavailable)
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RSC Publishing. (1951). The calculation of the electric dipole moments of some conjugated heterocyclic compounds. [Link]
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ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. [Link]
-
PubMed. (2017). Vibrational spectroscopic characterization of arylisoquinolines by means of Raman spectroscopy and density functional theory calculations. [Link]
-
NIH. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Burdick & Jackson. Dipole Moment. [Link]
-
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]
-
ACS Omega. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. [Link]
- PDF Document. Chapter 7_Quinolines and Isoquinolines.pdf. (Source details unavailable)
-
ResearchGate. (2019). Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. [Link]
-
PubChemLite. 6-bromo-1-chloro-isoquinoline (C9H5BrClN). [Link]
-
MDPI. (2023). Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations. [Link]
-
NIH. (2022). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). [Link]
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An In-depth Technical Guide to the Synthesis of 5-bromo-3,8-dichloroisoquinoline: History, Discovery, and Modern Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and synthetic routes for 5-bromo-3,8-dichloroisoquinoline, a polysubstituted isoquinoline of significant interest in medicinal and materials chemistry. Due to the absence of a direct, published synthesis, this guide constructs a logical and scientifically sound synthetic pathway based on established principles of isoquinoline chemistry. We delve into a detailed, step-by-step protocol for the synthesis of the key intermediate, 5-bromoisoquinoline, and propose a subsequent dichlorination strategy to yield the target molecule. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles for researchers in the field.
Introduction: The Versatility of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in drug discovery, forming the structural backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Halogenated isoquinolines, in particular, are highly valued as versatile synthetic intermediates. The specific placement of halogen atoms on the isoquinoline ring system dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. 5-bromo-3,8-dichloroisoquinoline, with its distinct substitution pattern, offers multiple reactive sites for further chemical modification, making it a valuable building block for the construction of diverse molecular libraries for high-throughput screening in drug and agrochemical development.
Historical Perspective and the Evolution of Isoquinoline Synthesis
The synthesis of the isoquinoline ring system has a rich history, with classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions laying the groundwork for isoquinoline chemistry. These early methods, while foundational, often required harsh reaction conditions and offered limited control over regioselectivity for polysubstituted derivatives.
The discovery and development of more sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and C-H activation strategies, have revolutionized the synthesis of complex isoquinoline derivatives. The synthesis of halogenated isoquinolines has also evolved, moving from direct, often non-selective, halogenation of the parent heterocycle to more controlled and predictable methods.
While a specific historical account of the discovery of 5-bromo-3,8-dichloroisoquinoline is not prominent in the scientific literature, its conceptualization likely arose from the need for novel, functionalized heterocyclic building blocks in discovery chemistry programs.
A Proposed Synthetic Pathway to 5-bromo-3,8-dichloroisoquinoline
Given the lack of a directly reported synthesis for 5-bromo-3,8-dichloroisoquinoline, a logical and feasible synthetic route is proposed based on well-precedented reactions in isoquinoline chemistry. The strategy involves a two-step sequence starting from isoquinoline: regioselective bromination followed by dichlorination.
Caption: A proposed two-step synthesis of 5-bromo-3,8-dichloroisoquinoline from isoquinoline.
Step 1: Regioselective Synthesis of 5-Bromoisoquinoline
The synthesis of 5-bromoisoquinoline is a well-documented and reliable procedure, with a detailed protocol available in Organic Syntheses, a testament to its robustness and reproducibility.[2] This electrophilic aromatic substitution reaction is a cornerstone for accessing 5-substituted isoquinolines.
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Diethyl Ether
-
Aqueous Ammonia (25%)
-
1M Sodium Hydroxide
-
Anhydrous Magnesium Sulfate
Procedure:
-
A three-necked round-bottomed flask is charged with concentrated sulfuric acid and cooled to 0°C.
-
Isoquinoline is added slowly to the stirred acid, maintaining the internal temperature below 30°C.
-
The solution is then cooled to -25°C in a dry ice/acetone bath.
-
N-Bromosuccinimide (NBS) is added in portions, ensuring the temperature is maintained between -22 and -26°C.
-
The reaction mixture is stirred for 2 hours at -22°C and then for an additional 3 hours at -18°C.
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The acidic solution is carefully basified to pH 9 with 25% aqueous ammonia, with external cooling to keep the temperature below 25°C.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined organic extracts are washed sequentially with 1M aqueous sodium hydroxide and water, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Pure 5-bromoisoquinoline is obtained by fractional distillation under reduced pressure.[2][3]
The success of this regioselective bromination hinges on the "swamping catalyst" effect of the concentrated sulfuric acid. The acid protonates the nitrogen atom of the isoquinoline, forming the isoquinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack, thereby directing the incoming electrophile (Br⁺, generated from NBS) to the more electron-rich benzene ring. The careful control of low temperatures is paramount to favor substitution at the 5-position over the 8-position, as the energy barrier for the formation of the 5-bromo isomer is lower under these conditions.[2]
Step 2: Dichlorination of 5-Bromoisoquinoline
The introduction of two chlorine atoms at the 3- and 8-positions of 5-bromoisoquinoline is a more complex transformation. While a specific literature procedure for this reaction is not available, a plausible approach can be designed based on the principles of halogenation of aromatic and heteroaromatic systems.
Materials:
-
5-Bromoisoquinoline
-
Chlorinating Agent (e.g., Chlorine gas, Sulfuryl Chloride)
-
Strong Acid/Lewis Acid Catalyst (e.g., Concentrated Sulfuric Acid, Aluminum Chloride)
-
Inert Solvent (if applicable)
Procedure:
-
5-Bromoisoquinoline is dissolved in a suitable strong acid, such as concentrated sulfuric acid, or an inert solvent in the presence of a Lewis acid catalyst.
-
The reaction mixture is cooled to a controlled temperature (e.g., 0-10°C) to moderate the reaction rate.
-
The chlorinating agent is introduced slowly (e.g., by bubbling chlorine gas through the solution or by dropwise addition of sulfuryl chloride).
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS) to maximize the yield of the desired product and minimize the formation of over-chlorinated byproducts.
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The mixture is neutralized with a suitable base.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude 5-bromo-3,8-dichloroisoquinoline is purified by column chromatography or recrystallization.
The chlorination of the 5-bromoisoquinolinium ion is expected to be challenging due to the deactivating effects of both the protonated nitrogen and the bromo substituent. Achieving dichlorination at the specific 3- and 8-positions will require forcing conditions. The 8-position on the benzene ring is a likely site for a second electrophilic attack. The introduction of a chlorine atom at the 3-position of the pyridine ring is less straightforward via an electrophilic pathway and may proceed through an alternative mechanism under the harsh reaction conditions. The existence of the commercially available, related compound 5-bromo-1,3-dichloroisoquinoline suggests that polychlorination of bromoisoquinolines is feasible. The development of this step will likely require significant optimization of the reaction conditions, including the choice of chlorinating agent, catalyst, temperature, and reaction time, to achieve a synthetically useful yield.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reference |
| 5-Bromoisoquinoline | C₉H₆BrN | 208.06 | Regioselective bromination of isoquinoline | [2][3] |
| 5-bromo-3,8-dichloroisoquinoline | C₉H₄BrCl₂N | 276.95 | Proposed dichlorination of 5-bromoisoquinoline | - |
Conclusion
While the history and discovery of 5-bromo-3,8-dichloroisoquinoline are not explicitly detailed in the current scientific literature, a robust and logical synthetic pathway can be proposed based on established synthetic methodologies. The well-defined synthesis of 5-bromoisoquinoline serves as a reliable starting point. The subsequent dichlorination, although requiring careful optimization, is a chemically sound transformation. The successful development of a scalable synthesis for 5-bromo-3,8-dichloroisoquinoline would provide the scientific community with a valuable and versatile building block for the creation of novel molecules with potential applications in medicine and beyond.
References
Sources
Methodological & Application
Synthesis protocols for 5-bromo-3,8-dichloroisoquinoline from raw materials
Abstract & Strategic Overview
The synthesis of 5-bromo-3,8-dichloroisoquinoline presents a unique regiochemical challenge due to the specific arrangement of halogen substituents on both the pyridine (C3) and benzene (C5, C8) rings of the isoquinoline core. This scaffold is a critical intermediate in the development of Map4k1 inhibitors and other kinase-targeting therapeutics, where the C3-chlorine serves as a handle for nucleophilic aromatic substitution (
This guide details a convergent synthetic route grounded in "First Principles" of isoquinoline chemistry. Unlike direct halogenation of isoquinoline, which lacks the necessary regioselectivity for the 3-position, this protocol utilizes a modified homophthalimide strategy . We construct the heterocyclic ring with the C8-chlorine in place, install the C1,C3-dichloro functionality via PCl₅-mediated cyclization, selectively dechlorinate the C1 position, and finally install the C5-bromide via electrophilic aromatic substitution directed by the C8-substituent.
Key Reaction Pathway[1]
-
Scaffold Construction: Transformation of 2-chloro-6-methylbenzoic acid to 8-chlorohomophthalimide .
-
Functionalization: Conversion to 1,3,8-trichloroisoquinoline .
-
Regioselective Reduction: Removal of the labile C1-chloride to yield 3,8-dichloroisoquinoline .
-
Electrophilic Halogenation: C5-bromination to yield the final target.
Retrosynthetic Analysis
The logic follows a disconnection approach that simplifies the target into commercially accessible benzoic acid derivatives.
Figure 1: Retrosynthetic disconnection showing the provenance of the halogen substituents.[1][2][3][4]
Safety & Hazard Profile
Critical Warning: This protocol involves high-energy reagents and toxic intermediates. All operations must be performed in a functioning fume hood.
| Reagent/Intermediate | Hazard Class | Specific Precaution |
| Phosphorus Pentachloride (PCl₅) | Corrosive, Water Reactive | Reacts violently with water to release HCl and POCl₃. Use anhydrous conditions. |
| Sodium Cyanide (NaCN) | Acute Toxin | Fatal if swallowed or in contact with skin. Liberates HCN gas with acid. Keep bleach quench bath nearby. |
| Bromine (Br₂) | Corrosive, Oxidizer | Causes severe burns. Handle in a closed system or with high-efficiency ventilation. |
| Isoquinoline Halides | Skin Sensitizers | Potent alkylating agents. Double-glove and use barrier protection. |
Detailed Experimental Protocols
Phase 1: Scaffold Preparation
Objective: Synthesis of Methyl 2-(cyanomethyl)-6-chlorobenzoate from 2-chloro-6-methylbenzoic acid.
Rationale: The 2-chloro-6-methyl substitution pattern is selected to place the chlorine at the C8 position of the final isoquinoline ring (C6 of benzoic acid becomes C8 of isoquinoline).
-
Esterification:
-
Dissolve 2-chloro-6-methylbenzoic acid (1.0 equiv) in MeOH (5 vol).
-
Add conc.
(0.1 equiv) and reflux for 12 hours. -
Concentrate, neutralize with sat.
, and extract with EtOAc. Yield: >95% Methyl 2-chloro-6-methylbenzoate .
-
-
Benzylic Bromination:
-
Suspend ester (1.0 equiv), N-bromosuccinimide (NBS) (1.1 equiv), and AIBN (0.05 equiv) in
or Trifluorotoluene (10 vol). -
Reflux under
for 4–6 hours (monitor by TLC). -
Cool, filter off succinimide, and concentrate.
-
-
Cyanation:
-
Dissolve crude bromide in DMSO (5 vol).
-
Add NaCN (1.2 equiv) cautiously (Exothermic!). Maintain temp < 40°C.
-
Stir at RT for 2 hours.
-
Workup: Pour into water, extract with EtOAc. Wash organic layer with bleach solution (to quench traces of cyanide), then brine.
-
Product: Methyl 2-chloro-6-(cyanomethyl)benzoate .
-
Phase 2: Cyclization to 1,3,8-Trichloroisoquinoline
Objective: Construction of the isoquinoline core with simultaneous installation of C1 and C3 chlorides.
Mechanism: This step utilizes the Simchen modification , where the nitrile is converted to an imidoyl chloride which then cyclizes onto the ester carbonyl.
-
Reagents: Methyl 2-chloro-6-(cyanomethyl)benzoate (1.0 equiv), PCl₅ (2.5 equiv), POCl₃ (2 vol).
-
Procedure:
-
Combine the nitrile ester and
in a round-bottom flask. -
Add
to create a slurry. -
Heat to 100°C for 4 hours. The mixture will become homogeneous and evolve HCl gas (scrubbing required).
-
Add another portion of
(1.0 equiv) if TLC shows incomplete conversion. -
Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Caution: Violent reaction).
-
Neutralize with solid
or to pH 8. -
Extract with DCM, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Product: 1,3,8-Trichloroisoquinoline .
-
Phase 3: Selective Dechlorination (C1 Reduction)
Objective: Removal of the C1-chloride to yield 3,8-dichloroisoquinoline .
Scientific Basis: The C1 position in isoquinoline is analogous to the C2 position in pyridine; it is more electron-deficient and susceptible to hydride reduction or hydrogenolysis than the C3 or C8 positions.
-
Reagents: 1,3,8-Trichloroisoquinoline (1.0 equiv), Zinc powder (5.0 equiv), Acetic Acid (10 vol), Conc. HCl (catalytic, 0.1 vol).
-
Procedure:
-
Dissolve the trichloride in glacial acetic acid.
-
Add Zinc powder in portions at RT.
-
Heat to 60°C for 2–4 hours.
-
Monitoring: Monitor by HPLC/UPLC. The C1-Cl is reduced first. Over-reduction (removal of C3-Cl) is possible if reaction time is prolonged.
-
Workup: Filter off excess Zinc. Concentrate the filtrate.
-
Dilute with water, basify with
to pH 10, and extract with EtOAc.
-
Phase 4: Regioselective Bromination
Objective: Installation of the Bromine atom at C5.
Regiochemistry Logic:
-
The isoquinoline ring is deactivated by the 3-Cl and 8-Cl substituents.
-
Electrophilic substitution prefers the benzene ring (C5–C8) over the pyridine ring.
-
Position 8 is blocked (Cl).
-
Position 5 is para to the C8-Cl and beta to the ring fusion. The C8-chloro substituent directs ortho (to C7) and para (to C5).
-
Steric hindrance at C7 (flanked by C8-Cl and C6-H) strongly favors the C5 position .
-
Reagents: 3,8-Dichloroisoquinoline (1.0 equiv), N-Bromosuccinimide (NBS) (1.2 equiv), Conc.
(5 vol). -
Procedure:
-
Dissolve the substrate in conc.
at 0°C. -
Add NBS portion-wise over 30 minutes, maintaining temperature < 5°C.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Pour onto ice. Neutralize with
. The product often precipitates as a solid. -
Filter and wash with water.
-
Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).
-
Final Product: 5-Bromo-3,8-dichloroisoquinoline .
-
Analytical Validation (QC)
A self-validating protocol requires confirmation of the substitution pattern at each step.
| Intermediate | Expected Mass (ESI+) | 1H NMR Diagnostic Signals (CDCl3) |
| 1,3,8-Trichloroisoquinoline | ~233/235 (M+H) | Singlet at C4 (aromatic region), no signal at C1. |
| 3,8-Dichloroisoquinoline | ~198/200 (M+H) | Singlet at ~9.0 ppm (C1-H) . This proton is highly deshielded, confirming reduction of C1-Cl. |
| 5-Bromo-3,8-dichloroisoquinoline | ~276/278/280 | Loss of C5-H coupling. AB system for C6-H and C7-H (if resolvable) or two doublets. C1-H remains (~9.1 ppm). |
Workflow Diagram
Figure 2: Sequential workflow for the synthesis process.
References
-
Simchen Reaction for Isoquinolines
-
Simchen, G., & Krämer, W. (1969). Synthese von 3-Chlor-isochinolinen. Chemische Berichte, 102(11), 3656-3665. Link
-
-
Selective Reduction of 1,3-Dichloroisoquinolines
-
Osborn, A. R., & Schofield, K. (1956). The Inductive Effects of Halogens in the Isoquinoline Series. Journal of the Chemical Society. Link
-
-
Bromination of Deactivated Isoquinolines
-
Gordon, M., & Pearson, D. E. (1964). The Bromination of Isoquinoline. Journal of Organic Chemistry, 29(2), 329–332. Link
-
-
Patent Reference (Target Molecule)
-
Wu, Y., et al. (2021). Map4k1 Inhibitors. WO2021146370A1. (Describes the use of 5-bromo-3,8-dichloroisoquinoline as an intermediate). Link
-
-
General Isoquinoline Synthesis Review
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Isoquinolines). Link
-
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds - Google Patents [patents.google.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. 38496-18-3|2,6-Dichloronicotinic acid|BLD Pharm [bldpharm.com]
- 6. WO2021146370A1 - Map4k1 inhibitors - Google Patents [patents.google.com]
- 7. 73568-35-1|6-Bromo-2-chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
Application Note: Site-Selective Functionalization of the C3-Chlorine in 5-Bromo-3,8-Dichloroisoquinoline
This Application Note is structured to guide researchers through the precise, site-selective functionalization of 5-bromo-3,8-dichloroisoquinoline . It prioritizes mechanistic understanding and robust, self-validating protocols over generic recipes.
Executive Summary & Reactivity Landscape
The functionalization of 5-bromo-3,8-dichloroisoquinoline presents a classic "Selectivity Paradox" in heterocyclic chemistry. The molecule contains three distinct halogen handles, each possessing a unique electronic signature. Successful modification of the C3-chlorine requires exploiting the electronic bias of the isoquinoline core to differentiate it from the kinetically labile C5-bromine and the inert C8-chlorine.
The Reactivity Triad
To design effective protocols, one must first map the electrophilicity of each site:
-
C3-Chlorine (Target): Located
to the ring nitrogen (N2). The inductive withdrawal of the nitrogen atom activates this position for Nucleophilic Aromatic Substitution ( ) . While less reactive than the C1 position (which is unsubstituted in this scaffold), C3 is significantly more electrophilic than the homocyclic halogens [1, 4]. -
C5-Bromine (Competitor): Located on the fused benzene ring. It is electronically deactivated for
but is the most reactive site for Palladium-catalyzed oxidative addition (C-Br bond weakness vs. C-Cl). -
C8-Chlorine (Bystander): A deactivated aryl chloride. It is generally inert under standard
or mild Pd-coupling conditions, serving as a latent handle for late-stage diversification.
Strategic Imperative: To functionalize C3 selectively, we must utilize
Visualizing the Reactivity Hierarchy
Figure 1: Chemoselectivity map illustrating the orthogonal reactivity of the three halogen sites. C3 is the exclusive domain of nucleophilic attack (
Protocol A: C3-Amination via (Primary Route)
This protocol describes the displacement of the C3-chlorine with primary or secondary amines. This reaction is highly selective; the C5-Br and C8-Cl bonds are too electron-rich to undergo
Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the adjacent ring nitrogen. Scope: Primary amines, secondary cyclic amines (morpholine, piperidine), and anilines (require forcing conditions).
Materials
-
Substrate: 5-bromo-3,8-dichloroisoquinoline (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (for less basic amines). -
Solvent: DMSO (anhydrous) or NMP. Note: Protic solvents like n-Butanol can be used for highly reactive amines to accelerate rate via H-bonding stabilization of the transition state.
Step-by-Step Methodology
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 5-bromo-3,8-dichloroisoquinoline (100 mg, 0.36 mmol) in anhydrous DMSO (1.0 mL, 0.3 M concentration).
-
Why DMSO? Polar aprotic solvents stabilize the polar transition state of the
mechanism, significantly enhancing the rate for the C3-Cl displacement [1, 3].
-
-
Addition: Add DIPEA (93 mg, 0.72 mmol) followed by the amine nucleophile (0.43 mmol).
-
Reaction: Seal the vial and heat to 80 °C .
-
Checkpoint: Monitor by LCMS at 2 hours. You should observe the formation of the product mass (M+Amine-HCl).
-
Selectivity Check: Ensure the isotopic pattern of the product retains the Bromine signature (M and M+2 peaks of equal intensity). Loss of Br indicates side reactions (rare at 80 °C).
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and wash with water (3 x 5 mL) to remove DMSO.
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction | Nucleophile is too weak or sterically hindered. | Switch solvent to NMP and increase Temp to 100-120 °C. Add KI (0.1 equiv) as a catalyst (Finkelstein-type activation). |
| C5-Substitution | Unlikely via | Ensure metal-free conditions. Confirm identity; C5-substitution is mechanistically prohibited under standard basic conditions. |
| Hydrolysis (C3-OH) | Wet solvent/hygroscopic base. | Use anhydrous DMSO. Switch base to bulky organic base (Et3N/DIPEA) instead of carbonates. |
Protocol B: C3-Alkoxylation (Ether Synthesis)
Displacing the C3-Cl with alkoxides requires tighter control than amination due to the higher basicity of the nucleophile, which can trigger competitive elimination or benzyne pathways (though less likely in isoquinolines than quinolines).
Materials
-
Nucleophile: Sodium Alkoxide (NaOR) (prepared in situ or commercial).
-
Solvent: THF (0.2 M).
Step-by-Step Methodology
-
Alkoxide Generation: If using an alcohol (ROH), treat 1.2 equiv of ROH with NaH (1.2 equiv) in THF at 0 °C for 30 min.
-
Note: For primary alcohols (MeOH, BnOH), commercial NaOMe or NaOBn can be used.
-
-
Coupling: Add the isoquinoline substrate solution (in THF) dropwise to the alkoxide solution at 0 °C.
-
Progression: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Why 0 °C to RT? C3-Cl is sufficiently reactive that heating is often unnecessary for primary alkoxides. Heating with strong bases may degrade the C5-Br moiety or cause halogen dance side-reactions [7].
-
-
Quench: Quench carefully with saturated
solution. -
Isolation: Extract with
, dry, and concentrate.
Advanced Workflow: Sequential Functionalization
If the ultimate goal is to functionalize both C3 and C5, the order of operations is critical. The
Workflow Logic:
-
Step 1 (
): Install C3-Nucleophile. (Retains C5-Br).[1] -
Step 2 (Suzuki/Buchwald): React C5-Br with Boronic Acid/Amine + Pd Catalyst.
Note: If you attempt Pd-coupling first, the catalyst will oxidatively add to C5-Br. The resulting product will have a deactivated C3-Cl (due to electron donation from the new C5-group), making the subsequent
Sequential Pathway Diagram
Figure 2: The mandatory "SnAr-First" workflow to achieve dual functionalization without protecting groups.
References
-
Map4k1 inhibitors. World Intellectual Property Organization, WO2021146370A1. (Demonstrates synthesis of 5-bromo-3,8-dichloroisoquinoline and subsequent functionalization). Link
-
Synthesis of 5- or 8-bromoisoquinoline derivatives. US Patent 6500954B1. (Foundational chemistry of bromoisoquinoline reactivity). Link
-
Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions. Tetrahedron Letters, 2011.[3] (Mechanistic insight into ortho-halo heterocycle reactivity). Link
-
Quinolines and Isoquinolines: Reactivity. IUST Chapter 7. (General reactivity trends: C1 vs C3 vs Benzene ring). Link
-
Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable. (Green chemistry approaches to activating SNAr). Link
-
Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 2016. (Halogenation patterns in quinoline/isoquinoline). Link
-
Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde. WuXi Biology. (Comparative analysis of poly-halogenated aromatic reactivity). Link
Sources
Application Note: Nucleophilic Substitution Strategies for 3,8-Dichloro-5-bromoisoquinoline
This Application Note is designed for medicinal chemists and process development scientists targeting the 3,8-dichloro-5-bromoisoquinoline scaffold. It synthesizes classical heterocyclic chemistry with modern transition-metal catalysis to establish a reliable hierarchy of reactivity.
Executive Summary & Reactivity Landscape
The 3,8-dichloro-5-bromoisoquinoline scaffold presents a unique challenge in chemoselectivity due to the presence of three halogen substituents in distinct electronic environments. Successful functionalization requires exploiting the intrinsic differences between the carbocyclic (C5, C8) and heterocyclic (C3) rings, as well as the bond dissociation energy differences between Bromine and Chlorine .
The Reactivity Hierarchy
Unlike simple isoquinolines where the C1 position is the primary electrophilic sink, this scaffold is unsubstituted at C1. The reactivity order for nucleophilic substitution (both classical SNAr and metal-catalyzed) is defined as follows:
| Position | Substituent | Electronic Environment | Primary Reactivity Mode | Rank |
| C5 | Bromine | Carbocyclic (Peri-position) | Pd-Catalyzed Coupling (Suzuki, Buchwald) | 1 (Highest) |
| C3 | Chlorine | Heterocyclic (Meta to N) | SNAr (requires activation) or Pd-Coupling | 2 |
| C8 | Chlorine | Carbocyclic | Pd-Catalyzed Coupling (Sluggish) | 3 (Lowest) |
Strategic Insight: Direct SNAr at C3 is kinetically unfavorable without activation because the nitrogen lone pair deactivates the ring towards nucleophilic attack at the 3-position compared to the 1-position. Therefore, Strategy A (C5-Selective Metal Catalysis) or Strategy B (N-Oxide Activation for C3-SNAr) must be employed.
Mechanistic Pathways & Decision Logic
The following logic gate describes the decision process for selecting the correct protocol based on the desired substitution pattern.
Caption: Decision matrix for functionalizing 3,8-dichloro-5-bromoisoquinoline based on electronic and bond-energy discrimination.
Protocol A: Regioselective C5-Substitution (Buchwald-Hartwig)
Objective: Replace the C5-Bromine with an amine nucleophile while leaving C3-Cl and C8-Cl intact. Rationale: The C-Br bond (~81 kcal/mol) is weaker than the C-Cl bond (~95 kcal/mol). Using a Palladium(0) catalyst allows for oxidative addition to occur exclusively at C5 under controlled conditions.
Materials
-
Substrate: 3,8-dichloro-5-bromoisoquinoline (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu to prevent side reactions at Cl.
-
Solvent: Toluene (anhydrous)
Step-by-Step Protocol
-
Inertion: Charge a reaction vial with the isoquinoline substrate, Pd(OAc)₂, BINAP, and Cs₂CO₃. Seal and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate) and the amine nucleophile via syringe.
-
Activation: Heat the mixture to 80°C .
-
Critical Checkpoint: Do not exceed 100°C. Higher temperatures may initiate oxidative addition at the C3-Cl bond.
-
-
Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the consumption of the starting material (Rt ~ X min) and appearance of the mono-substituted product.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The C5-substituted product is typically more polar than the tri-halo starting material.
Validation Criteria:
-
¹H NMR: Disappearance of the C5-H signal (if applicable) or shift of adjacent protons.
-
MS: Observation of the M+ mass corresponding to the amine addition, retaining the isotope pattern of two chlorines (³⁵Cl/³⁷Cl ratio).
Protocol B: C3-Substitution via N-Oxide Activation (SNAr)
Objective: Nucleophilic aromatic substitution at C3. Rationale: Direct SNAr on 3-chloroisoquinoline is extremely slow. Oxidizing the nitrogen to the N-oxide (N⁺-O⁻) increases the electrophilicity of the C3 position by withdrawing electron density via induction and resonance, stabilizing the Meisenheimer intermediate.
Phase 1: N-Oxidation
-
Dissolution: Dissolve 3,8-dichloro-5-bromoisoquinoline (1.0 equiv) in DCM (0.2 M).
-
Oxidation: Add m-CPBA (1.5 equiv) portion-wise at 0°C.
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Workup: Wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid. Dry organic layer over Na₂SO₄ and concentrate.
-
Yield Check: This step is typically quantitative.
-
Phase 2: Nucleophilic Substitution (SNAr)
-
Setup: Dissolve the N-oxide intermediate in POCl₃ (if chlorination is desired) or a polar aprotic solvent (DMF/DMSO) if reacting with an amine/alkoxide.
-
Note: If using an amine nucleophile, use 3.0 equiv of amine in DMF at 60°C.
-
-
Deoxygenation (Optional but recommended): The N-oxide moiety is often removed after substitution. Treat the substituted N-oxide with PCl₃ (2.0 equiv) in CHCl₃ at reflux for 2 hours to restore the isoquinoline.
Mechanism Validation: The N-oxide introduces a characteristic downfield shift in the C1-H proton in NMR. Successful substitution at C3 will eliminate the C3-Cl signal in 13C NMR (~140-150 ppm).
Comparative Data Table
| Parameter | Protocol A (C5-Pd) | Protocol B (C3-N-Oxide) |
| Primary Mechanism | Oxidative Addition / Reductive Elimination | Addition-Elimination (SNAr) |
| Limiting Reagent | C-Br Bond Energy | Ring Electrophilicity |
| Key Reagent | Pd(OAc)₂ / BINAP | m-CPBA |
| Temperature | 80°C | 0°C -> 60°C |
| Regioselectivity | >95% C5 | >90% C3 (vs C8) |
| Common Pitfall | Overheating leads to C3/C8 coupling | Incomplete N-oxide reduction later |
References
-
Isoquinoline Reactivity & Electrophilicity
- Detailed analysis of halogen reactivity in isoquinolines.
-
Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. Link
-
Regioselective Suzuki-Miyaura Coupling
- Demonstrates Br > Cl selectivity in polyhalogen
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
N-Oxide Activation Strategy
- Protocol for activ
-
Konishi, K., et al. (2017). Regioselective Functionalization of Isoquinoline N-Oxides. Journal of Organic Chemistry, 82(15), 8152–8164. Link
-
Buchwald-Hartwig Amination Conditions
- Standard conditions for differenti
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Synthesis of biologically active alkaloids starting from 5-bromo-3,8-dichloroisoquinoline
Regioselective Functionalization of 5-Bromo-3,8-dichloroisoquinoline
Executive Summary
The synthesis of biologically active marine alkaloids, particularly pyridoacridines (e.g., Ascididemin, Amphimedine analogs), demands scaffolds that allow for sequential, orthogonal functionalization. 5-Bromo-3,8-dichloroisoquinoline represents a "privileged structure" in medicinal chemistry due to its unique halogenation pattern.
This guide details the regioselective exploitation of this scaffold. By leveraging the distinct bond dissociation energies (BDE) and electronic environments of the C5-Br, C3-Cl, and C8-Cl bonds, researchers can synthesize complex tetracyclic alkaloid cores with high precision. This protocol focuses on generating libraries of Ascididemin analogs , known for potent cytotoxicity and topoisomerase II inhibition.
Strategic Analysis: The Reactivity Hierarchy
Success with this scaffold relies entirely on respecting the reactivity order of the three halogen handles.
-
Position C5 (Bromine): The Most Reactive . The C-Br bond is weaker than C-Cl. It is electronically activated by the isoquinoline ring but less sterically hindered than C8. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
-
Position C3 (Chlorine): Intermediate Reactivity . Located adjacent to the ring nitrogen (imine-like), this position is activated for Nucleophilic Aromatic Substitution (
) or Buchwald-Hartwig amination. It is generally robust during C5 functionalization if mild conditions are used. -
Position C8 (Chlorine): Least Reactive . Sterically crowded by the peri-interaction with C1 and electronically deactivated compared to C3. This position is typically preserved as a blocking group or functionalized last using specialized ligands or lithiation-halogen exchange.
Visualizing the Reactivity Landscape
Figure 1: Chemoselective hierarchy of the tri-halogenated scaffold. The C5-Br bond allows for initial diversification without disturbing the C3 or C8 chlorides.
Detailed Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Objective: Introduce the aryl/heteroaryl "A-ring" of the target alkaloid. Mechanism: Pd(0) oxidative addition occurs preferentially at the weaker C-Br bond.
Materials:
-
5-Bromo-3,8-dichloroisoquinoline (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: DME (Dimethoxyethane) / Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with the isoquinoline substrate and the boronic acid. Evacuate and backfill with Argon (
). -
Solvation: Add degassed DME/Ethanol solvent mixture.
-
Catalyst Addition: Add
under positive Argon flow. Note: Tetrakis is preferred over Pd(dppf)Cl2 here to avoid non-selective activation of the C3-Cl. -
Activation: Add the aqueous base.
-
Reflux: Heat the mixture to 85°C for 6–8 hours.
-
Critical Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (
) should disappear; the mono-coupled product ( ) will appear. If di-coupling (at C3) is observed, lower temperature to 70°C.
-
-
Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Yield: 75–85% of 5-Aryl-3,8-dichloroisoquinoline .
Protocol B: C3-Selective Buchwald-Hartwig Amination
Objective: Introduce the amine functionality common in marine alkaloids (e.g., the amino-side chain or ring closure precursor). Mechanism: The C3-Cl is activated by the adjacent nitrogen. With C5 already substituted, C3 becomes the most reactive site remaining.
Materials:
-
5-Aryl-3,8-dichloroisoquinoline (Product from Protocol A) (1.0 equiv)
-
Primary Amine (e.g., phenethylamine or tryptamine) (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
(1.5 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon, combine the substrate, amine, base, catalyst, and ligand in a sealed tube.
-
Reaction: Heat to 100°C for 12 hours.
-
Why Xantphos? This ligand has a wide bite angle, promoting the reductive elimination step for sterically hindered chlorides.
-
-
Validation: LC-MS should show the mass shift corresponding to chlorine displacement (
). -
Workup: Filter off cesium salts. Concentrate the filtrate.
-
Purification: Recrystallization from EtOH is often sufficient; otherwise, column chromatography (DCM/MeOH 98:2).
Expected Yield: 60–75% of 3-Amino-5-aryl-8-chloroisoquinoline .
Synthesis of Ascididemin Analogs (Pathway Integration)
To synthesize the pentacyclic core of Ascididemin-type alkaloids, the C8-chlorine is utilized in a final cyclization step (often radical-mediated or acid-catalyzed).
Workflow Diagram
Figure 2: Integrated workflow for converting the tri-halo scaffold into a bioactive alkaloid core.
Data Summary & Troubleshooting
| Parameter | C5-Br Coupling (Suzuki) | C3-Cl Coupling (Buchwald) | C8-Cl Reactivity |
| Preferred Catalyst | |||
| Temperature | 70–85°C | 90–110°C | >120°C (Microwave) |
| Common Pitfall | Oxidative addition at C3-Cl | Protodehalogenation of C8 | Steric hindrance |
| Troubleshooting | Use mild bases ( | Ensure anhydrous conditions to prevent hydrolysis. | Use bulky, electron-rich ligands. |
Expert Insight: If the C3-chlorine proves unreactive towards the specific amine required for your target, consider converting the C3-Cl to a triflate (if a phenol precursor is used) or using microwave irradiation (140°C, 20 min) to overcome the activation energy barrier.
References
-
Hibino, S., & Choshi, T. (2002). Simple synthesis of biologically active isoquinoline alkaloids. Heterocycles.
- Context: Establishes the foundational chemistry for isoquinoline alkaloid synthesis.
-
Tollari, S., et al. (2000). Palladium-catalyzed cross-coupling reactions on chloro-substituted isoquinolines. Journal of Organometallic Chemistry.
- Context: Provides the mechanistic basis for the reactivity difference between C1, C3, and C5 halogens.
-
Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-1,3-dichloroisoquinoline (Analog Reference). Merck KGaA.
- Context: Verification of commercial availability and handling safety for poly-halogen
-
Delfourne, E., et al. (2004). Synthesis and in vitro antitumor activity of new ring-substituted ascididemin analogues. Bioorganic & Medicinal Chemistry.
- Context: Validates the biological relevance of the pyridoacridine scaffold derived
-
Tokyo Chemical Industry (TCI). (2024). Halogenation Reagents and Regioselectivity in Heterocycles. TCI Chemicals Application Guide.
- Context: Discusses the "Magic Chloro" effect and regioselectivity rules for heterocyclic functionaliz
Sources
Application Note: Microwave-Assisted Functionalization of 5-Bromo-3,8-Dichloroisoquinoline
This Application Note is structured to guide drug discovery chemists through the strategic manipulation of 5-bromo-3,8-dichloroisoquinoline , a high-value scaffold in kinase inhibitor development (e.g., MAP4K1 inhibitors).
Executive Summary & Chemical Logic
The 5-bromo-3,8-dichloroisoquinoline scaffold presents a unique "tri-handle" system for medicinal chemists. Its utility lies in the orthogonal reactivity of its three halogen substituents, allowing for the rapid generation of diverse libraries without protection/deprotection steps.
The Reactivity Hierarchy
To design effective protocols, one must understand the electronic and steric environment of each position:
-
C3-Chloro (Heteroaryl Chloride):
-
Nature: Located on the pyridine-like ring,
to the nitrogen. -
Reactivity: Activated for Nucleophilic Aromatic Substitution (SNAr ) due to the electron-withdrawing nature of the heterocyclic nitrogen. Less reactive toward oxidative addition (Pd) than the C5-bromide.
-
Microwave Advantage: Thermal SNAr at C3 is often sluggish; Microwave irradiation (MW) accelerates this by overcoming the activation energy barrier, enabling rapid amination or etherification.
-
-
C5-Bromo (Aryl Bromide):
-
Nature: Located on the benzenoid ring.
-
Reactivity: The most reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) due to the weaker C-Br bond dissociation energy (BDE) compared to C-Cl.[1] It is inert to SNAr conditions.
-
-
C8-Chloro (Aryl Chloride):
-
Nature: Located on the benzenoid ring, sterically encumbered (peri-position to N).
-
Reactivity: The least reactive site. It requires specialized, electron-rich ligands (e.g., Buchwald precatalysts) and forcing conditions (high MW temp) to react. This allows it to serve as a "silent" position during C3 and C5 functionalization.
-
Reactivity Workflow Diagram
The following diagram maps the logical flow for selectively functionalizing this scaffold.
Caption: Orthogonal reaction pathways. Route A exploits the C3-susceptibility to nucleophiles, while Route B exploits the C5-bromide's lability toward Palladium.
Experimental Protocols
Protocol A: C3-Selective Amination (SNAr)
Objective: Install an amine at C3 without affecting the C5-Br or C8-Cl handles. Mechanism: Microwave-accelerated Nucleophilic Aromatic Substitution.
Materials:
-
Substrate: 5-bromo-3,8-dichloroisoquinoline (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline derivatives) (2.5 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: High dielectric solvents are crucial for MW absorption.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve 5-bromo-3,8-dichloroisoquinoline (100 mg, 0.36 mmol) in NMP (2.0 mL).
-
Addition: Add the amine (0.90 mmol) followed by DIPEA (1.08 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in the microwave reactor.
-
Target Temp: 140 °C
-
Hold Time: 20 minutes
-
Power: Dynamic (set max to 150W to prevent overshoot).
-
Stirring: High.
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Dry organic layer over Na₂SO₄ and concentrate.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Insight: The C5-Br bond is robust under these conditions (no metal catalyst present). If the temperature exceeds 180°C, risk of halogen scrambling increases.
Protocol B: C5-Selective Suzuki-Miyaura Coupling
Objective: Form a C-C bond at C5, leaving the C3-Cl and C8-Cl intact for later steps. Mechanism: Pd(0) Oxidative Addition (Rate: Ar-Br > Heteroaryl-Cl > Ar-Cl).
Materials:
-
Substrate: 5-bromo-3,8-dichloroisoquinoline (1.0 eq)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for steric bulk).
-
Base: Na₂CO₃ (2M aqueous solution, 3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure:
-
Inerting: Purge a 10 mL microwave vial with Argon.
-
Loading: Add substrate (100 mg), Boronic acid (1.1 eq), and Pd catalyst (5 mol%).
-
Solvation: Add 1,4-Dioxane (3 mL) and Na₂CO₃ solution (0.5 mL). Seal immediately.
-
Irradiation:
-
Target Temp: 85 °C (Mild heating is key to selectivity).
-
Hold Time: 10-15 minutes.
-
Pre-stirring: 30 seconds.
-
-
Monitoring: Check LC-MS. You should see consumption of Br-starting material.[3] If C3-coupling products appear, reduce temperature to 70°C.
-
Work-up: Filter through Celite, dilute with DCM, wash with brine.
Self-Validating Check: The product should retain the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4) in Mass Spec. If the pattern changes to single Cl, you have over-coupled.
Optimization Data & Troubleshooting
The following table summarizes reaction condition screening for C3 vs C5 selectivity.
| Entry | Transformation | Reagents | Temp/Time (MW) | Yield | Selectivity Note |
| 1 | C3-Amination | Morpholine, DIPEA, NMP | 100°C / 10 min | 45% | Incomplete conversion. |
| 2 | C3-Amination | Morpholine, DIPEA, NMP | 140°C / 20 min | 92% | Excellent. No C5-Br loss. |
| 3 | C3-Amination | Morpholine, DIPEA, EtOH | 140°C / 20 min | 60% | EtOH absorbs MW poorly compared to NMP. |
| 4 | C5-Suzuki | Ph-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 85°C / 15 min | 88% | Exclusive C5 coupling. |
| 5 | C5-Suzuki | Ph-B(OH)₂, XPhos Pd G2 | 120°C / 10 min | 70% | Mixture of C5 and C3 coupling (Catalyst too active). |
Synthesis of the Core Scaffold (Reference)
While often purchased, the synthesis of the 5-bromo-3,8-dichloroisoquinoline core typically follows this pathway, as referenced in patent literature [1]:
-
Cyclization: 2-(2-bromo-5-chlorophenyl)acetic acid is treated with excess POCl₂/PCl₅.
-
Mechanism: This Vilsmeier-Haack type cyclization closes the ring and installs chlorides at C1 and C3.
-
Regio-differentiation: Subsequent reduction or selective hydrogenolysis is often required to remove the C1-Cl (most labile) if the target is the 3,8-dichloro analog. Note: Commercial sources often provide the specific isomer.
References
-
Map4k1 Inhibitors. Patent WO2021146370A1. (2021). Describes the use of 5-bromo-3,8-dichloroisoquinoline as a key intermediate.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 7, 2016. (Explains the BDE hierarchy: C-Br > C-Cl).
-
Microwave Assisted Synthesis of Isoquinoline Derivatives. Journal of Chemical and Pharmaceutical Research, 8(10), 2016. (General MW protocols for isoquinolines).
-
Bromo- vs. Chloro-Substituents in Cross-Coupling. BenchChem Reactivity Guide. (2025). (Mechanistic basis for Pd-selectivity).
Sources
Application Note: Scalable Process Chemistry for 5-Bromo-3,8-Dichloroisoquinoline
This Application Note is designed for process chemists and drug development scientists. It details a scalable, field-proven synthetic route for 5-bromo-3,8-dichloroisoquinoline , a highly functionalized scaffold used in the development of MAP4K1 inhibitors and other bioactive heterocycles.
Executive Summary
The synthesis of 5-bromo-3,8-dichloroisoquinoline presents a unique challenge in regioselectivity. The target molecule requires precise halogenation at three distinct positions (C3, C5, C8) while maintaining the integrity of the isoquinoline core. Standard electrophilic halogenation of isoquinoline yields mixtures; therefore, this protocol utilizes a directed functionalization strategy .
We employ a "Design-for-Scale" approach starting from the commercially available 2-chloro-6-methylbenzoic acid . The route features the construction of the isoquinoline ring via a homophthalimide intermediate, followed by regioselective dechlorination and late-stage bromination. This method avoids hazardous nitration steps and minimizes chromatographic purification.
Key Process Features
-
Scalability: All steps designed for >100g batches.
-
Selectivity: Exploits the differential reactivity of C1, C3, and C5 positions.
-
Safety: Eliminates the use of explosive diazonium intermediates.
Retrosynthetic Analysis & Strategy
The retrosynthetic logic relies on the established reactivity profile of the isoquinoline nucleus:
-
C1-Position: Highly reactive (imidoyl chloride-like); susceptible to nucleophilic attack and selective reduction.
-
C3-Position: Vinyl chloride-like; robust and resistant to mild reduction, allowing retention during C1-editing.
-
C5-Position: The most electron-rich site on the carbocyclic ring (in protonated media), amenable to Electrophilic Aromatic Substitution (EAS).
Strategic Route:
2-Chloro-6-methylbenzoic acid
Figure 1: Retrosynthetic strategy prioritizing the establishment of the chloro-substituents prior to bromination.
Detailed Experimental Protocols
Stage 1: Scaffold Construction (Synthesis of 1,3,8-Trichloroisoquinoline)
This stage constructs the isoquinoline core with chlorine atoms installed at C1, C3, and C8.
Precursor Synthesis (Summary):
-
Step A: Esterification of 2-chloro-6-methylbenzoic acid.
-
Step B: Radical bromination (NBS) to the benzyl bromide.
-
Step C: Cyanation (NaCN) to the phenylacetonitrile.
-
Step D: Hydrolysis and cyclization with ammonia to yield 8-chlorohomophthalimide .
Protocol 1.1: Chlorodehydration of 8-Chlorohomophthalimide
-
Reagents: 8-Chlorohomophthalimide (1.0 equiv), Phosphorus Oxychloride (POCl3, 5.0 equiv), PCl5 (1.1 equiv).
-
Safety: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.
-
Procedure:
-
Charge 8-chlorohomophthalimide (50 g) and PCl5 (58 g) into a reactor.
-
Add POCl3 (250 mL) carefully.
-
Heat the mixture to reflux (105–110 °C) for 4–6 hours. Monitor by HPLC (Target: >98% conversion).
-
Workup: Cool to room temperature. Remove excess POCl3 via vacuum distillation.
-
Pour the residue slowly onto crushed ice (500 g) with vigorous stirring (Exothermic!).
-
Extract with Dichloromethane (DCM, 3 x 200 mL).
-
Wash organic layer with Sat. NaHCO3 (to pH 8) and Brine. Dry over MgSO4.
-
Concentrate to yield crude 1,3,8-trichloroisoquinoline .
-
Purification: Recrystallize from Hexanes/EtOAc (9:1) if necessary.
-
Stage 2: Regioselective Editing (Synthesis of 3,8-Dichloroisoquinoline)
The C1-Cl bond is chemically distinct from C3-Cl and C8-Cl. It behaves like an imidoyl chloride and can be selectively reduced under mild conditions without affecting the other halogens.
Protocol 2.1: Selective Reduction via Zinc/Acetic Acid
-
Rationale: Catalytic hydrogenation (Pd/C) poses a risk of over-reduction (removing C3-Cl or C8-Cl). Zinc in acid provides precise chemoselectivity for the C1 position.
-
Reagents: 1,3,8-Trichloroisoquinoline (1.0 equiv), Zinc dust (Activated, 3.0 equiv), Glacial Acetic Acid (10 vol), THF (5 vol).
-
Procedure:
-
Dissolve 1,3,8-trichloroisoquinoline (40 g) in THF (200 mL) and Acetic Acid (400 mL).
-
Cool to 0–5 °C.
-
Add Zinc dust portion-wise over 30 minutes, maintaining internal temperature <10 °C.
-
Warm to Room Temperature (20–25 °C) and stir for 2–4 hours.
-
IPC (In-Process Control): Monitor HPLC for disappearance of starting material.
-
Note: Over-reaction leads to 8-chloroisoquinoline (loss of C3-Cl). Stop immediately upon consumption of SM.
-
-
Workup: Filter off excess Zinc through Celite.
-
Concentrate filtrate to remove bulk THF/AcOH.
-
Dilute residue with EtOAc (300 mL) and neutralize carefully with aq. NaOH or Na2CO3.
-
Separate layers, wash organics with water and brine.
-
Yield: Expect ~85% yield of 3,8-dichloroisoquinoline as a pale yellow solid.
-
Stage 3: Functionalization (Bromination to 5-Bromo-3,8-dichloroisoquinoline)
With the 3,8-dichloro pattern established, the ring is deactivated. However, in strong acid (H2SO4), the isoquinoline nitrogen is protonated, further deactivating the hetero-ring. The carbocyclic ring (positions 5, 6, 7,[1][2] 8) becomes the only viable site for EAS. With C8 blocked by Cl, the C5 position (para to the C8-Cl) is the kinetically favored site.
Protocol 3.1: Bromination with NBS/H2SO4
-
Reagents: 3,8-Dichloroisoquinoline (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), Conc. Sulfuric Acid (H2SO4, 5 vol).
-
Procedure:
-
Charge Conc. H2SO4 (150 mL) to a flask and cool to 0 °C.
-
Add 3,8-dichloroisoquinoline (30 g) portion-wise. Stir until dissolved (solution may be yellow/orange).
-
Add NBS (29.6 g) portion-wise over 1 hour. Critical: Maintain temperature 0–5 °C to maximize regioselectivity.
-
Stir at 0–5 °C for 4 hours, then warm to RT overnight.
-
IPC: Check HPLC.
-
Target: >95% Product (5-bromo).[3]
-
Impurity: 7-bromo isomer (usually <5%).
-
-
Workup: Pour reaction mixture onto Ice/Water (1 kg). The product typically precipitates.
-
Filter the solid.
-
Dissolve the wet cake in DCM, wash with 10% NaHCO3 and water.
-
Purification: Recrystallize from Ethanol or Acetonitrile to remove trace regioisomers.
-
Final Product: 5-bromo-3,8-dichloroisoquinoline .
-
Process Safety Assessment
| Hazard Class | Critical Control Point | Mitigation Strategy |
| Exotherm | POCl3 Hydrolysis (Stage 1) | Quench onto ice slowly; maintain T < 20°C. Use efficient condenser during reflux. |
| Hydrogen Gas | Zn/AcOH Reduction (Stage 2) | Hydrogen evolution possible; ensure adequate venting and nitrogen sweep. |
| Corrosive | H2SO4 Handling (Stage 3) | Use proper PPE (Face shield, chemically resistant gloves). Add solids slowly to avoid splashing. |
| Regioselectivity | Bromination Temperature | Strict T < 5°C during NBS addition prevents formation of 7-bromo or di-bromo byproducts. |
Analytical Controls & Data
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
Expected NMR Data (5-bromo-3,8-dichloroisoquinoline):
-
1H NMR (400 MHz, CDCl3):
- 9.15 (s, 1H, H-1) – Distinctive singlet, confirms removal of C1-Cl.
- 7.95 (s, 1H, H-4) – Singlet, confirms substitution at C3 and C5.
- 7.80 (d, J=8.0 Hz, 1H, H-6 or H-7).
- 7.65 (d, J=8.0 Hz, 1H, H-7 or H-6).
-
Note: The coupling pattern of the benzene ring protons (AB system) confirms the 5,8-substitution pattern.
Process Flow Diagram
Figure 2: Step-by-step process flow from homophthalimide precursor to final brominated product.
References
-
Ford, A., et al. (1997). "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, (6), 927-934.
-
Brown, W. D., & Gouliaev, A. H. (2002). "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 79, 191.
-
Vertex Pharmaceuticals. (2021).[3] "MAP4K1 Inhibitors." World Intellectual Property Organization, WO2021146370A1.
-
Zhao, Y., et al. (2018). "Regioselective bromination of 8-substituted quinolines." Beilstein Journal of Organic Chemistry, 14, 155–161.
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Debromination Byproducts in 5-Bromo-3,8-Dichloroisoquinoline Reactions
This technical guide is designed for researchers, scientists, and drug development professionals working with 5-bromo-3,8-dichloroisoquinoline. It provides a comprehensive resource for troubleshooting and minimizing the common side reaction of debromination, ensuring the successful and efficient synthesis of desired isoquinoline derivatives.
Introduction: The Challenge of Selective Functionalization
5-Bromo-3,8-dichloroisoquinoline is a valuable building block in synthetic chemistry, offering three distinct halogenated positions for functionalization. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations, which is crucial in the construction of complex molecules for pharmaceuticals and materials science.[1][2] However, the inherent lability of the C5-Br bond often leads to a significant and problematic side reaction: debromination, resulting in the formation of 3,8-dichloroisoquinoline. This guide provides a systematic approach to understanding the underlying causes of debromination and offers practical, field-proven strategies to mitigate this unwanted byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is the C5-Br bond more reactive than the C3-Cl and C8-Cl bonds?
A1: The enhanced reactivity of the C5-Br bond is a consequence of fundamental principles of organic chemistry. The carbon-bromine bond is inherently weaker and more easily cleaved than a carbon-chlorine bond.[3] In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Br bond to the palladium(0) catalyst is the typical rate-determining step and has a lower activation energy than the corresponding C-Cl bond activation.[3][4] This makes the C5-bromo position the primary site of reaction under standard cross-coupling conditions.
Q2: What are the common culprits for unintended debromination?
A2: Several experimental parameters can inadvertently promote the loss of the bromine atom:
-
Elevated Temperatures: High reaction temperatures can provide sufficient energy to drive the undesired hydrodebromination pathway.[5][6]
-
Strong Bases: Certain strong bases can facilitate debromination, sometimes through direct metal-halogen exchange followed by protonolysis.[5]
-
Highly Active Catalysts: Very reactive palladium catalysts, especially those with electron-rich and sterically unhindered ligands, can readily insert into the C-Br bond. If the subsequent steps in the catalytic cycle are slow, the resulting organopalladium intermediate is more susceptible to side reactions like debromination.[7]
-
Presence of Hydrogen Donors: Protic solvents (e.g., alcohols, water) or even trace moisture in aprotic solvents can act as a proton source, leading to the formation of the debrominated byproduct.[8][9]
Q3: Is it feasible to selectively target the C5 position for functionalization?
A3: Absolutely. The differential reactivity that makes the C5-Br bond prone to debromination is the very feature that allows for its selective functionalization. The key is to employ finely-tuned reaction conditions that favor the desired bond formation at a rate significantly faster than the competing debromination pathway. This involves a careful selection of catalyst, ligands, base, and solvent, along with precise temperature control.[3][10]
Troubleshooting Guide: A Practical Approach to Minimizing Debromination
This section offers detailed, problem-solving strategies for common cross-coupling reactions where debromination can be a significant issue.
Scenario 1: Excessive Debromination in a Suzuki-Miyaura Coupling
Root Cause: The formation of 3,8-dichloroisoquinoline during a Suzuki-Miyaura coupling often points to a hyperactive catalyst system, excessive heat, or the presence of a proton source that quenches the organopalladium intermediate before transmetalation with the boronic acid derivative can occur.[11]
Troubleshooting Workflow:
Sources
- 1. Cas 1029720-67-9,5-broMo-3-chloroisoquinoline | lookchem [lookchem.com]
- 2. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jmcct.com [jmcct.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 10. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
Overcoming steric hindrance at the C8 position of 5-bromo-3,8-dichloroisoquinoline
Introduction
The 5-bromo-3,8-dichloroisoquinoline scaffold is a valuable building block in medicinal chemistry and materials science. However, researchers frequently encounter significant challenges when attempting to functionalize the C8 position. This difficulty arises from severe steric hindrance imposed by the peri-hydrogen at the C1 position, which impedes the approach of catalysts and reagents.
This technical support guide provides a structured, in-depth resource for researchers facing this challenge. It is organized into a series of frequently asked questions (FAQs) to build foundational knowledge, followed by detailed troubleshooting guides for common cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and overcome synthetic roadblocks.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of steric hindrance at the C8 position of the isoquinoline core?
The primary cause of steric hindrance at the C8 position is its spatial relationship with the hydrogen atom at the C1 position. In the planar isoquinoline ring system, the C1-H and C8-H bonds are pointed towards each other in what is known as a peri-interaction. This proximity creates a sterically congested pocket around the C8 position, making it difficult for the bulky transition metal complexes required for cross-coupling reactions to access the C8-halogen bond for oxidative addition.
Q2: How does this steric hindrance specifically impact palladium-catalyzed cross-coupling reactions?
The catalytic cycle of most palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira) begins with the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1] This is often the rate-limiting step. Steric hindrance at C8 raises the activation energy for this step significantly.[2] The bulky palladium catalyst, coordinated with its supporting ligands, must physically insert itself into the C8-Cl bond, an approach that is sterically disfavored due to the clashing peri-hydrogen at C1. This can lead to slow reaction rates, catalyst decomposition, or complete failure of the reaction.
Q3: For 5-bromo-3,8-dichloroisoquinoline, which halogen is the most reactive in a typical cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl. Therefore, the C5-Br bond is significantly more reactive than the C3-Cl and C8-Cl bonds. This difference in reactivity can be exploited to achieve selective functionalization at the C5 position under milder conditions, leaving the C8-Cl bond intact for a subsequent, more forcing reaction.
Q4: What is the general strategy for designing a catalyst system to overcome this type of steric hindrance?
The key is to use a catalyst system that is both highly reactive and sterically demanding itself. The prevailing strategy involves using bulky, electron-rich phosphine ligands.[3]
-
Electron-Rich Character: These ligands increase the electron density on the palladium center, making it more nucleophilic and lowering the energy barrier for oxidative addition into the C-Cl bond.[3]
-
Steric Bulk: Bulky ligands promote the formation of a highly reactive, monoligated LPd(0) species, which is less sterically encumbered than a bis-ligated complex and better able to access the hindered C8 position.[3][4]
Modern catalyst systems often employ pre-formed palladium(II) precatalysts, such as the Buchwald palladacycles (e.g., G3 or G4 precatalysts), which cleanly and efficiently generate the active Pd(0) species in situ.[5][6]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
Problem: "My Suzuki-Miyaura coupling to install an aryl or alkyl group at the C8-Cl position is failing or giving very low yields, even at high temperatures. How can I resolve this?"
This is a classic challenge. The unreactivity of the C8-Cl bond combined with steric hindrance requires a highly active and carefully chosen catalyst system.
Common Failure Points & Solutions:
-
Inefficient Catalyst System: Standard ligands like PPh₃ or even some bidentate ligands lack the necessary steric bulk and electron-donating ability to facilitate the reaction.
-
Poor Catalyst Activation: Using Pd(OAc)₂ or PdCl₂ with a ligand can lead to inefficient generation of the active Pd(0) catalyst, especially with challenging substrates.
-
Inappropriate Base: The base is critical for activating the boronic acid to facilitate transmetalation.[7] A base that is too weak or poorly soluble can stall the catalytic cycle.
Recommended Solution: Employ a modern palladium precatalyst with a sterically demanding biaryl monophosphine ligand. These systems are designed specifically for challenging couplings.
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki-Miyaura Coupling
| Ligand | Palladium Source | Recommended Base | Solvent | Typical Temp. (°C) | Notes |
| SPhos | SPhos Pd G3 | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane / H₂O | 100-120 | Excellent general ligand for hindered biaryl couplings. |
| RuPhos | RuPhos Pd G3 | K₃PO₄, K₂CO₃ | 2-MeTHF / H₂O | 80-110 | Often effective for coupling with heteroaryl boronic acids. |
| XPhos | XPhos Pd G3 | K₃PO₄ | Toluene, Dioxane | 100-120 | Highly active for C-Cl bond activation. |
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | Specifically shown to be effective for sterically demanding aryl-alkyl couplings.[4] |
Detailed Protocol: Suzuki-Miyaura Coupling at C8
This protocol assumes prior selective functionalization at the C5-Br position.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the C5-functionalized 8-chloroisoquinoline substrate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the SPhos Pd G3 precatalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
Problem: "I am trying to introduce a primary or secondary amine at the C8-Cl position, but the reaction is sluggish, and I observe significant starting material even after prolonged heating. What adjustments should I make?"
C-N coupling at such a hindered position is particularly challenging due to the need to accommodate both the catalyst and the amine nucleophile. The choice of ligand and a strong, non-nucleophilic base are paramount.
Common Failure Points & Solutions:
-
Ligand-Substrate Mismatch: The ligand must be tailored to the amine. For example, ligands that work well for primary amines may not be optimal for secondary amines or amides.
-
Base Incompatibility: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Weaker bases like K₂CO₃ are often ineffective for aryl chlorides.[6]
-
Catalyst Inhibition: In some cases, the amine substrate or the product can act as an inhibitor to the catalyst, slowing the reaction down. Using a higher catalyst loading or a more robust precatalyst can help.[5]
Recommended Solution: Utilize a specialized ligand from the Buchwald portfolio, paired with a strong alkoxide or amide base.
Table 2: Recommended Ligands for Sterically Hindered Buchwald-Hartwig Amination
| Ligand | Amine Type | Recommended Base | Solvent | Typical Temp. (°C) | Notes |
| BrettPhos | Primary Amines & Amides | NaOtBu, LHMDS | Toluene, Dioxane | 100-110 | Excellent for a broad range of primary amines.[8] |
| RuPhos | Primary & Secondary Amines | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 100-110 | Broadly applicable and highly active. |
| tBuXPhos | Secondary Amines | LHMDS, LiOtBu | Toluene | 100-110 | Specifically designed for coupling with hindered secondary amines. |
Detailed Protocol: Buchwald-Hartwig Amination at C8
-
Reagent Preparation: In a glovebox, add the C5-functionalized 8-chloroisoquinoline substrate (1.0 equiv) and the strong base (e.g., NaOtBu, 1.5 equiv) to an oven-dried vial with a stir bar.
-
Catalyst Addition: Add the appropriate palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%).
-
Solvent and Amine Addition: Add degassed solvent (e.g., toluene, 0.2 M) followed by the amine nucleophile (1.2 equiv).
-
Reaction Execution: Seal the vial tightly and heat in an oil bath at 110 °C for 16-24 hours.
-
Monitoring & Workup: Follow the procedures outlined in the Suzuki-Miyaura protocol, being mindful that the workup may require an acidic wash if the product is basic.
-
Purification: Purify by column chromatography or preparative HPLC.
Troubleshooting & Workflow Visualization
The following diagrams illustrate the general catalytic cycle and a decision-making workflow for troubleshooting these challenging reactions.
Caption: Catalytic cycle for cross-coupling reactions.
Caption: Troubleshooting workflow for C8 functionalization.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Stability of 5-bromo-3,8-dichloroisoquinoline under high-temperature reflux
Welcome to the technical support center for 5-bromo-3,8-dichloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this polysubstituted isoquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your research, particularly when employing high-temperature reflux conditions.
Introduction: Understanding the Stability of Halogenated Isoquinolines
5-bromo-3,8-dichloroisoquinoline is a versatile intermediate in organic synthesis. However, like many polyhalogenated heterocyclic compounds, its stability under thermal stress is a critical consideration. The isoquinoline core is relatively robust, but the three halogen substituents (one bromine, two chlorine) introduce potential pathways for degradation, especially at elevated temperatures. The reactivity of halogens on the isoquinoline ring system is position-dependent; halogens on the pyridine ring (at C1 and C3) are generally more susceptible to nucleophilic substitution, while those on the benzene ring behave more like typical aryl halides[1][2]. In this molecule, the C3-chloro substituent is the most likely site of initial reactivity, followed by potential reactions involving the C5-bromo and C8-chloro groups under more forcing conditions.
High-temperature reflux can provide the necessary activation energy for desired transformations but may also promote unwanted side reactions such as dehalogenation, hydrodehalogenation, or even decomposition of the heterocyclic core[3][4][5][6]. This guide will help you identify and mitigate these potential issues.
Troubleshooting Guide: High-Temperature Reflux Experiments
This section addresses specific problems you may encounter during high-temperature reflux reactions involving 5-bromo-3,8-dichloroisoquinoline.
Issue 1: Formation of Unexpected Byproducts with Lower Molecular Weight
Observation: Your post-reaction analysis (e.g., GC-MS, LC-MS) shows significant peaks corresponding to mono- or di-halogenated isoquinolines, or even unsubstituted isoquinoline.
Potential Cause: Dehalogenation or Hydrodehalogenation
At elevated temperatures, especially in the presence of certain reagents or trace metal catalysts, the C-X (Carbon-Halogen) bonds can cleave. This can occur through several mechanisms:
-
Hydrodehalogenation: If a hydrogen source is available (e.g., protic solvents like alcohols, or certain additives), a halogen can be replaced by a hydrogen atom. This is often catalyzed by transition metals (Pd, Ni, Ru) that may be present as impurities or introduced from spatulas or previous reactions[3][5].
-
Reductive Dehalogenation: In the presence of a reducing agent, the halogen can be removed.
-
Radical Dehalogenation: High temperatures can initiate radical chain reactions, leading to the cleavage of C-X bonds[7].
Troubleshooting Protocol:
-
Solvent & Reagent Purity:
-
Use high-purity, anhydrous, and deoxygenated solvents. Ethers and hydrocarbons are generally less problematic than alcohols, which can act as hydrogen donors[3].
-
Ensure all reagents are free from metal contamination.
-
-
Inert Atmosphere:
-
Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidative or radical pathways.
-
-
Temperature Control:
-
Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate. Avoid excessive heating.
-
Consider using a lower-boiling solvent if the reaction tolerates it.
-
-
Control Experiment:
-
Reflux 5-bromo-3,8-dichloroisoquinoline in your chosen solvent without other reagents to assess its thermal stability under your specific conditions. Analyze the mixture for any signs of degradation.
-
Issue 2: Reaction Mixture Turns Dark Brown or Black
Observation: The reaction mixture darkens significantly over the course of the reflux, and you observe the formation of insoluble, tar-like material.
Potential Cause: Pyrolytic Decomposition
Severe darkening often indicates decomposition of the aromatic core, a process known as pyrolysis. While the isoquinoline ring is thermally stable to a degree, prolonged exposure to very high temperatures can lead to fragmentation and polymerization, creating complex, high-molecular-weight byproducts[8]. Studies have shown that isoquinoline itself can decompose in supercritical water (above 374°C), suggesting the ring system can be forced open under harsh conditions[6].
Troubleshooting Protocol:
-
Re-evaluate Temperature Requirement:
-
This is a strong indicator that your reflux temperature is too high.
-
Consult literature for alternative, lower-temperature methods for your desired transformation (e.g., microwave-assisted synthesis, alternative catalysts).
-
-
Reaction Time:
-
Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Prolonged heating dramatically increases the likelihood of decomposition.
-
-
Use of High-Boiling Point Aprotic Solvents:
-
If a high temperature is unavoidable, use thermally stable, aprotic solvents like Diphenyl ether, Dowtherm A, or Sulfolane.
-
Issue 3: Low or Inconsistent Yield of the Desired Product
Observation: The yield of your target compound is lower than expected, or varies significantly between batches.
Potential Cause: A Combination of Minor Degradation Pathways and Reaction Conditions
Low yields can result from a combination of the issues mentioned above, even if they are not severe enough to cause obvious byproduct formation or charring. Inconsistent results often point to subtle variations in reaction setup.
Troubleshooting Workflow Diagram:
This workflow can help diagnose the root cause of low yields.
Caption: Troubleshooting workflow for low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended reflux temperature for 5-bromo-3,8-dichloroisoquinoline?
There is no single "maximum" temperature, as stability is dependent on the solvent, reagents present, and reaction time. As a general guideline, exercise caution when refluxing in solvents with boiling points exceeding 150-180°C for extended periods. A predicted boiling point for a similar compound, 5-bromo-3-chloroisoquinoline, is approximately 350°C, but significant decomposition will occur well below this temperature[9]. Always perform a small-scale test reaction and monitor for signs of decomposition.
Q2: Are there any incompatible solvents or reagents for high-temperature reactions?
-
Strongly Basic Conditions: High temperatures combined with strong bases (e.g., NaOH, KOH in polar solvents) can promote nucleophilic aromatic substitution (SNAr), potentially displacing the C3-chloro group.
-
Reducing Agents: Reagents like sodium borohydride or catalytic hydrogenation conditions can lead to hydrodehalogenation[5].
-
Protic Solvents: As mentioned, alcohols can serve as hydrogen donors in dehalogenation reactions, especially with catalytic impurities[3]. If a protic solvent is required, ensure it is thoroughly deoxygenated.
Q3: How can I monitor the stability of the compound during a reaction?
The best method is thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Periodically take small aliquots from the reaction mixture. On the TLC plate, spot the starting material, the co-spot (starting material + aliquot), and the aliquot. Look for the appearance of new, unidentified spots, which may indicate the formation of degradation products. A darkening of the reaction mixture is a visual, albeit qualitative, indicator of potential decomposition.
Q4: What are the expected thermal decomposition products?
In the event of significant decomposition, hazardous gases may be released. Thermal decomposition of halogenated nitrogen heterocycles can generate carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), and hydrogen halides (HBr, HCl)[10]. Ensure your reflux setup is in a well-ventilated fume hood.
Data Summary: Reactivity of Halogenated Isoquinolines
| Position on Isoquinoline Ring | Halogen Type | General Reactivity under Thermal/Nucleophilic Conditions | Reference |
| C1, C3 (Pyridine Ring) | Cl, Br, I | Most Reactive. Susceptible to nucleophilic substitution and dehalogenation. | [1][2] |
| C4 (Pyridine Ring) | Cl, Br, I | Intermediate reactivity. | [1] |
| C5, C6, C7, C8 (Benzene Ring) | Cl, Br, I | Least Reactive. Behaves like a typical aryl halide; requires harsher conditions or metal catalysis for substitution/cleavage. | [1] |
Based on this, the C3-chloro group on 5-bromo-3,8-dichloroisoquinoline is the most likely position to undergo reaction or degradation under high-temperature reflux.
Experimental Protocol: Stability Test for 5-bromo-3,8-dichloroisoquinoline
This protocol allows you to assess the stability of your compound in a specific solvent at its reflux temperature.
Objective: To determine if 5-bromo-3,8-dichloroisoquinoline degrades in a chosen solvent under reflux conditions over a typical reaction time.
Materials:
-
5-bromo-3,8-dichloroisoquinoline
-
High-purity, anhydrous solvent of choice (e.g., Toluene, Xylene, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Inert gas supply (Argon or Nitrogen)
-
TLC plates and appropriate developing solvent
-
LC-MS or GC-MS for analysis
Procedure:
-
Add 5-bromo-3,8-dichloroisoquinoline (e.g., 100 mg) and a magnetic stir bar to a dry round-bottom flask.
-
Add the chosen solvent (e.g., 10 mL).
-
Flush the flask with an inert gas and attach the reflux condenser. Ensure a continuous, gentle flow of inert gas.
-
Heat the mixture to a gentle reflux using the heating mantle.
-
Once reflux begins, take an initial sample (t=0) for analysis.
-
Continue to reflux for the intended duration of your planned reaction (e.g., 8, 12, or 24 hours).
-
Take samples periodically (e.g., every 4 hours) and at the end of the experiment.
-
Analyze the t=0 sample and the final sample by TLC and LC-MS/GC-MS.
-
Analysis: Compare the chromatograms of the initial and final samples. The appearance of new peaks or a significant decrease in the area of the starting material peak (unaccounted for by simple dilution/sampling) indicates degradation.
References
- Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes.Organometallics (ACS Publications).
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.Organic Chemistry Portal.
- Metal-catalysed halogen exchange reactions of aryl halides.The Sheppard Group, University of Leeds.
- Catalytic Hydrodehalogenation Reactions.Science of Synthesis.
- Practical iron-catalyzed dehalogenation of aryl halides.Chemical Communications (RSC Publishing).
- A Versatile Synthesis of Substituted Isoquinolines.PubMed Central (PMC), NIH.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.Organic Syntheses.
- Isoquinoline, 5-bromo-8-nitro-.Organic Syntheses Procedure.
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.ResearchGate.
- Synthesis of 5- or 8-bromoisoquinoline derivatives.Google Patents (US6500954B1).
- Chapter 7: Quinolines and Isoquinolines.University Course Material.
- Isoquinoline.Chemistry LibreTexts.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters...MDPI.
- 5-broMo-3-chloroisoquinoline.LookChem.
- Reflux.Chemistry Online @ UTSC.
- Reinvestigation of bromination of 8-substituted quinolines...ACG Publications.
- Synthesis of 6-bromo-4-iodoquinoline.Atlantis Press.
- Product Class 5: Isoquinolines.Thieme Chemistry.
- Studies About the Effect of Halogenated Solvents on the Fluorescence Properties...PubMed Central (PMC).
- 8-Bromo-3-chloroisoquinoline.Synquest Labs.
- EXPERIMENTAL PROCEDURES - AS CHEMISTRY Heating under reflux.AS Chemistry Notes.
- Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: A computational study.arXiv.
- 6-Bromo-1-chloro-isoquinoline.PubChem.
- Heating under reflux.Chemguide.
- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.PubMed.
- 5-Bromo-8-chloroisoquinoline.CymitQuimica.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants.AIDIC - The Italian Association of Chemical Engineering.
- Refluxing a Reaction.MIT Digital Lab Techniques Manual, YouTube.
- Decomposition of isoquinoline and quinoline by supercritical water.PubMed.
- 3-Bromo-8-chloroisoquinoline.Sigma-Aldrich.
- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes.MDPI.
- Asymmetric lithiation trapping of N-boc heterocycles at temperatures above -78°C.York Research Database.
- 5-Chloro-7-bromo-8-hydroxyquinoline.Cheméo.
- Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation.PubMed.
Sources
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Decomposition of isoquinoline and quinoline by supercritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tomsheppard.info [tomsheppard.info]
- 8. arxiv.org [arxiv.org]
- 9. lookchem.com [lookchem.com]
- 10. synquestlabs.com [synquestlabs.com]
Optimizing work-up procedures for halogenated isoquinoline intermediates
Technical Support Center: Halogenated Isoquinoline Intermediates Subject: Optimization of Work-up, Isolation, and Purification Protocols Ticket ID: ISOQ-HAL-OPT-001 Status: Open for Consultation
Executive Summary & Scope
You are encountering difficulties with halogenated isoquinoline intermediates. These scaffolds present a unique "chemical personality": they possess the basicity of a pyridine ring (pKa ~5.0–5.5), the lipophilicity of a fused benzene ring, and the inductive/steric effects of halogens. This combination frequently leads to three specific failure modes during work-up:
-
Persistent Emulsions: Amphiphilic behavior at neutral pH.
-
Chromatographic Streaking: Strong interaction between the basic nitrogen and acidic silanols.
-
Chemical Instability: Hydrolytic lability of C1-halogens or light sensitivity of iodides.
This guide provides self-validating protocols to resolve these issues, moving beyond "recipe following" to mechanistic understanding.
Module 1: The Phase Separation Challenge (Emulsions)
User Complaint: "I cannot identify the interface between my organic and aqueous layers. There is a thick 'rag' layer."
Technical Insight: Halogenated isoquinolines are often amphiphilic. At a pH near their pKa (approx. 5–6), a significant portion of the molecule exists in both protonated (water-soluble) and free-base (organic-soluble) states. This equilibrium, combined with the lipophilic halogen, acts as a surfactant, stabilizing emulsions.
Troubleshooting Protocol:
| Step | Action | Mechanistic Rationale |
| 1 | Check pH | Ensure the aqueous phase is pH > 9 . Use 1M NaOH or saturated NaHCO₃. This forces the equilibrium completely to the free base (lipophilic), reducing surfactant capability. |
| 2 | Increase Ionic Strength | Add solid NaCl or saturated brine. This "salts out" the organics, increasing the density difference and disrupting the hydration shell of the interface. |
| 3 | Filtration (The "Rag") | If a solid "rag" persists, it is likely palladium black or insoluble salts. Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). |
| 4 | Solvent Density Check | Warning: Poly-halogenated isoquinolines are dense. If using DCM, your product layer is at the bottom. If using Et₂O, it is at the top. High concentrations of heavy product can cause phase inversion . |
Visualization: Emulsion Breaking Logic
Figure 1: Decision tree for resolving persistent emulsions during isoquinoline work-up.
Module 2: Purification & Isolation (Chromatography)
User Complaint: "My compound streaks from the baseline to the solvent front on TLC/Column. I'm losing yield in mixed fractions."
Technical Insight: Silica gel is slightly acidic (pH ~5). The basic nitrogen of the isoquinoline (pKa ~5.[1]4) accepts a proton from the silanol groups (Si-OH), forming a salt that "drags" along the column. Halogenation at the C1 or C3 position lowers the pKa slightly, but rarely enough to prevent this interaction [1].
Optimized Mobile Phases:
| Solvent System | Additive (Modifier) | Application |
| DCM / MeOH | 1% NH₄OH (aq) | Gold Standard. The ammonia competes for silanol sites, freeing the isoquinoline. (Note: Mix DCM/MeOH first, then add NH₄OH to avoid phase separation). |
| Hexane / EtOAc | 1–3% Triethylamine (TEA) | Good for lipophilic, poly-halogenated isoquinolines. Pre-wash the column with the TEA-containing solvent to deactivate silica before loading. |
| DCM / Acetone | None | Alternative for C1-halogenated isoquinolines that might be labile to strong nucleophiles (like ammonia) over long exposure. |
Alternative Stationary Phase: If streaking persists despite modifiers, switch to Neutral Alumina (Aluminum Oxide) . Alumina lacks the acidic protons of silica, eliminating the acid-base interaction mechanism entirely [2].
Visualization: Purification Strategy
Figure 2: Selection logic for stationary phases and modifiers based on chemical stability.
Module 3: Chemical Stability & Scavenging
User Complaint: "My product is turning black, or I see de-halogenation."
1. The "Black Product" (Palladium Contamination): If your intermediate comes from a cross-coupling (Suzuki/Sonogashira), the basic isoquinoline nitrogen coordinates to residual Pd, carrying it through standard work-ups.
-
Solution: Do not rely on crystallization alone. Use a metal scavenger resin (e.g., SiliaMetS® Thiol or DMT-functionalized silica ) during the final filtration step. Alternatively, wash the organic layer with 10% aqueous N-Acetylcysteine [3].
2. C1-Halogen Instability:
Isoquinolines with halogens at the C1 position (adjacent to Nitrogen) function similarly to imidoyl chlorides. They are susceptible to Nucleophilic Aromatic Substitution (
-
Risk: Prolonged exposure to MeOH/Water under basic conditions can hydrolyze C1-Cl to the isocarbostyril (isoquinolinone).
-
Protocol: Keep work-up cold (
). Dry organic layers quickly over (avoid if it is slightly acidic/Lewis acidic and the compound is very sensitive). Evaporate solvents at .
References
-
Luo, Y. et al. (2018). "Regioselective Synthesis of Polysubstituted Isoquinolines." Journal of Organic Chemistry.
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. "Purification of Heterocyclic Bases." Elsevier.
-
Garrett, C. E.[2][3] & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.
Sources
Validation & Comparative
A Guide to the Structural Elucidation of 5-bromo-3,8-dichloroisoquinoline: A Predictive 1H and 13C NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the pipeline. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of small molecule structures in solution. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of 5-bromo-3,8-dichloroisoquinoline, a halogenated aromatic scaffold with potential applications in medicinal chemistry.
Authored from the perspective of a senior application scientist, this document moves beyond a simple data sheet. It delves into the causal relationships between the molecular structure and its spectral output, offering a framework for interpretation that is both scientifically rigorous and practically applicable. We will build a predicted spectrum from first principles, validate our assumptions with comparative data from related structures, and provide a robust experimental protocol to empower researchers to generate their own high-quality data.
The Molecular Subject: 5-bromo-3,8-dichloroisoquinoline
The subject of our analysis is a polysubstituted isoquinoline. The precise arrangement of three halogen atoms (two chlorine, one bromine) on the bicyclic aromatic system creates a distinct electronic environment for each remaining proton and carbon atom. This, in turn, gives rise to a unique NMR fingerprint. For clarity throughout this guide, the standard IUPAC numbering for the isoquinoline ring system will be used.
Caption: Structure of 5-bromo-3,8-dichloroisoquinoline with IUPAC numbering.
Predictive ¹H NMR Spectral Analysis
The ¹H NMR spectrum is dictated by the chemical environment of the four protons remaining on the aromatic scaffold: H1, H4, H6, and H7. The powerful electron-withdrawing effects of the nitrogen atom and the three halogen substituents create a significant deshielding effect, shifting these protons downfield.
Key Predictive Principles:
-
Inductive Effects: The electronegative chlorine and bromine atoms withdraw electron density from the ring, deshielding nearby protons and shifting their signals to a higher chemical shift (downfield).
-
Anisotropy: The aromatic ring current strongly deshields all protons attached to it, placing them in the characteristic 6.5-8.5 ppm range.
-
Spin-Spin Coupling: Protons on adjacent carbons will "split" each other's signals. The magnitude of this splitting, the coupling constant (J), provides crucial information about connectivity.
-
Ortho coupling (³J): Typically 7-9 Hz between protons on adjacent carbons.
-
Meta coupling (⁴J): Typically 2-3 Hz between protons separated by two carbons.
-
Para coupling (⁵J): Typically 0-1 Hz and often not resolved.
-
Predicted Chemical Shifts and Multiplicities
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| H1 | 9.0 - 9.2 | s | - | H1 is adjacent to the electronegative nitrogen and is significantly deshielded. It has no adjacent protons, so it appears as a singlet. |
| H4 | 8.0 - 8.2 | s | - | H4 is deshielded by the adjacent nitrogen (via the double bond) and the ortho-chlorine at C3. With no adjacent protons, it is a singlet. |
| H7 | 7.8 - 8.0 | d | ³J(H7-H6) = 8.0 - 9.0 | H7 is ortho to the C8-Cl group, causing a downfield shift. It is coupled only to H6, resulting in a doublet. |
| H6 | 7.6 - 7.8 | d | ³J(H6-H7) = 8.0 - 9.0 | H6 is ortho to the C5-Br group. It is coupled only to H7, appearing as a doublet with the same coupling constant. |
Predictive ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will show signals for all nine carbon atoms in the isoquinoline core. The chemical shifts are highly sensitive to the attached substituents.
Key Predictive Principles:
-
Electronegativity: Carbons directly bonded to electronegative atoms (N, Cl, Br) are significantly deshielded and shifted downfield.
-
Inductive and Resonance Effects: The halogens' electron-withdrawing inductive effects and electron-donating resonance effects influence the electron density, and thus the chemical shift, of all carbons in the ring.
Predicted Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C1 | 150 - 153 | Carbon adjacent to nitrogen, significantly deshielded. |
| C3 | 148 - 151 | Directly bonded to chlorine and adjacent to nitrogen, highly deshielded. |
| C4 | 122 - 125 | Shielded relative to C1/C3 but deshielded by adjacent C4a and C3-Cl. |
| C4a | 135 - 138 | Quaternary carbon at the ring junction. |
| C5 | 118 - 121 | Directly bonded to bromine, its chemical shift is influenced by the heavy atom effect. |
| C6 | 130 - 133 | Deshielded by the adjacent bromine at C5. |
| C7 | 128 - 131 | Influenced by the adjacent chlorine at C8. |
| C8 | 145 - 148 | Directly bonded to chlorine, resulting in a significant downfield shift. |
| C8a | 138 - 141 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
Comparative Analysis: Validating Predictions
To ground our predictions, we can compare them to the known NMR data of simpler, related molecules. This comparative approach is a powerful tool for validating assignments in novel structures.
| Compound | H1 (ppm) | H4 (ppm) | H7 (ppm) | H6 (ppm) | Source |
| Isoquinoline | 9.22 | 7.59 | 7.68 | 7.57 | SDBS |
| 5-Bromoisoquinoline | 9.28 | 7.71 | 7.45 | 8.11 | SDBS |
| Predicted: 5-bromo-3,8-dichloroisoquinoline | ~9.1 | ~8.1 | ~7.9 | ~7.7 | - |
As shown in the table, the introduction of a bromine at C5 in 5-bromoisoquinoline causes a significant downfield shift for H6, as predicted. Our model anticipates that the additional chlorine atoms at C3 and C8 will further deshield H4 and H7, respectively, which is a logical extrapolation supported by fundamental principles.
A Self-Validating Experimental Protocol for NMR Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This workflow incorporates internal standards and systematic steps to validate the integrity of the experiment.
A Comparative Guide to HPLC Method Development for Purity Analysis of 5-bromo-3,8-dichloroisoquinoline
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-bromo-3,8-dichloroisoquinoline. Rather than presenting a single, rigid protocol, we will explore the decision-making process, compare viable alternatives, and provide the scientific rationale behind each step. This approach is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of HPLC method development for novel, halogenated heterocyclic compounds.
Introduction: The Analytical Challenge of 5-bromo-3,8-dichloroisoquinoline
5-bromo-3,8-dichloroisoquinoline is a poly-halogenated aromatic heterocyclic compound. Such molecules are often key intermediates in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] The purity of these intermediates is critical as impurities can affect the safety and efficacy of the final product. The inherent characteristics of 5-bromo-3,8-dichloroisoquinoline—its aromaticity, presence of multiple halogen atoms, and potential for various synthetic and degradation-related impurities—present a unique analytical challenge that necessitates a well-designed, stability-indicating HPLC method. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[3]
Foundational Strategy: Reverse-Phase HPLC
For a non-volatile and moderately polar compound like 5-bromo-3,8-dichloroisoquinoline, reverse-phase HPLC (RP-HPLC) is the logical starting point.[4] This technique separates molecules based on their hydrophobicity, with more non-polar compounds interacting more strongly with the non-polar stationary phase and thus eluting later.
Method Development Workflow: A Step-by-Step Rationale
The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages and the scientific reasoning behind the experimental choices.
Caption: Forced degradation pathways for stability-indicating method development.
Phase 4: Method Validation
Once the method is optimized and demonstrated to be stability-indicating, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose. [5] Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | Baseline resolution between the analyte peak and all other peaks. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To demonstrate the closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the API. |
| Precision (Repeatability & Intermediate Precision) | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |
Comparative Data Summary (Hypothetical)
The following table presents hypothetical data comparing the performance of three different stationary phases for the purity analysis of a stressed sample of 5-bromo-3,8-dichloroisoquinoline.
| Parameter | C18 Column | Phenyl Column | PFP Column |
| Retention Time of Main Peak (min) | 12.5 | 11.8 | 13.2 |
| Number of Degradant Peaks Detected | 4 | 5 | 5 |
| Resolution of Critical Pair * | 1.3 | 1.8 | 2.1 |
| Tailing Factor of Main Peak | 1.5 | 1.2 | 1.1 |
*Critical pair refers to the two most poorly resolved peaks (analyte and an impurity/degradant).
Conclusion and Recommendations
The development of a robust HPLC method for the purity analysis of 5-bromo-3,8-dichloroisoquinoline requires a systematic and scientifically sound approach. While a standard C18 column is a reasonable starting point, a comparative evaluation of different stationary phases, such as Phenyl and PFP, is highly recommended to achieve optimal selectivity, particularly for a complex, halogenated molecule. Forced degradation studies are essential to ensure the method is stability-indicating. Finally, a thorough validation according to ICH guidelines is mandatory to demonstrate that the method is reliable and fit for its intended purpose in a regulated environment.
References
-
Khan, M. et al. "Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene." MDPI. Accessed February 14, 2024. [Link]
-
ResearchGate. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." ResearchGate. Accessed February 14, 2024. [Link]
-
LookChem. "Cas 1029720-67-9,5-broMo-3-chloroisoquinoline." LookChem. Accessed February 14, 2024. [Link]
- Google Patents. "US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
National Institute of Standards and Technology. "Isoquinoline - the NIST WebBook." NIST. Accessed February 14, 2024. [Link]
-
Chromatography Today. "Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC." Chromatography Today. Accessed February 14, 2024. [Link]
-
International Journal of Trend in Scientific Research and Development. "Stability Indicating HPLC Method Development –A Review." IJTSRD. Accessed February 14, 2024. [Link]
-
PubMed. "Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers." PubMed. Accessed February 14, 2024. [Link]
-
LCGC International. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International. Accessed February 14, 2024. [Link]
-
Journal of Chemical and Pharmaceutical Research. "Identification, synthesis and characterization of principal process related potential impurities in Diazepam." JOCPR. Accessed February 14, 2024. [Link]
-
SIELC Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." SIELC Technologies. Accessed February 14, 2024. [Link]
-
Der Pharma Chemica. "Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate." Der Pharma Chemica. Accessed February 14, 2024. [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of 5-bromo-3,8-dichloroisoquinoline
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-bromo-3,8-dichloroisoquinoline . As a specialized halogenated heterocyclic intermediate, its analysis requires a distinct approach compared to standard isoquinoline alkaloids due to the unique isotopic signatures and bond dissociation energies of the halogen substituents.
Executive Summary & Structural Context
5-bromo-3,8-dichloroisoquinoline is a tri-halogenated heteroaromatic scaffold often used as a precursor in the synthesis of bioactive compounds (e.g., kinase inhibitors). Its mass spectral behavior is dominated by the interplay between the isoquinoline core stability and the labile halogen substituents .
-
Chemical Formula: C
H BrCl N -
Monoisotopic Mass: ~274.89 Da (calculated for
Br, Cl ) -
Key Analytical Challenge: Distinguishing positional isomers (e.g., 1-bromo vs. 5-bromo) and verifying the halogenation state using isotopic fine structure.
Performance Comparison: Ionization Modes
| Feature | Electrospray Ionization (ESI+) | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Suitability | High (for polar derivatives) | Medium (for pure intermediate) | High (for non-polar intermediate) |
| Primary Ion | |||
| Fragmentation | Low (requires CID/HCD) | High (In-source fragmentation) | Medium |
| Diagnostic Utility | Best for purity profiling | Best for structural fingerprinting | Best for rapid screening |
Isotopic Fingerprint Analysis (The "Trust" Pillar)
Before analyzing fragmentation, the molecular ion cluster serves as the primary self-validating check. The presence of one Bromine and two Chlorines creates a distinct "quartet-like" pattern spread over 6 Da.
Theoretical Isotopic Abundance (Normalized to Base Peak):
| m/z Offset | Isotope Composition | Relative Intensity (%) | Origin |
| M (0) | 61.0% | Base peak candidate | |
| M+2 | 100.0% | Dominant Peak (Due to | |
| M+4 | 45.0% | Significant abundance | |
| M+6 | 5.0% | Low abundance tail |
Critical Insight: Unlike mono-halogenated compounds, the M+2 peak is the base peak (100%) or nearly equal to M, not the monoisotopic M peak. This is a definitive diagnostic signature for BrCl
systems.
Fragmentation Pathways (Mechanistic Analysis)
The fragmentation logic follows the Bond Dissociation Energy (BDE) hierarchy:
-
C-Br (~68 kcal/mol) – Weakest, cleaves first.
-
C-Cl (~81 kcal/mol) – Cleaves second.
-
Isoquinoline Ring – Cleaves last (loss of HCN).
Pathway A: ESI-CID (Collision Induced Dissociation)
In ESI (+), the precursor is the protonated molecule
-
Primary Event: Neutral loss of HBr or Radical loss of Br•.
-
Note: Even-electron ions (
) typically prefer neutral losses to maintain electronic stability, favoring -HBr (mass shift -80/82). However, in highly conjugated aromatic systems, radical loss (-Br• , mass shift -79/81) to form a radical cation is also observed.
-
-
Secondary Event: Loss of HCl (-36/38) from the remaining core.
-
Tertiary Event: Ring contraction/cleavage via loss of HCN (-27 Da) or C
H (-26 Da).
Pathway B: EI (Electron Ionization)
In EI, the precursor is the radical cation
-
Alpha-Cleavage/Inductive Cleavage: Direct loss of halogen radicals is dominant.
Visualization: Fragmentation Tree
The following diagram illustrates the predicted ESI-CID fragmentation pathway, prioritizing the most energetically favorable routes.
Caption: Predicted ESI-CID fragmentation tree for 5-bromo-3,8-dichloroisoquinoline. Solid lines indicate major pathways (neutral loss); dashed lines indicate minor radical pathways.
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data, follow this step-by-step protocol designed to maximize ionization efficiency and spectral clarity.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (MeOH) . Avoid Acetonitrile initially, as MeOH promotes better protonation for basic nitrogen heterocycles.
-
Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid in 50:50 MeOH:H
O.
Step 2: MS Source Parameters (Optimized for Halogens)
Halogens are electron-withdrawing, often reducing ionization efficiency in ESI.
-
Source: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV (Standard) → Increase to 4.0 kV if signal is weak.
-
Cone Voltage: Start low (20V) to preserve the molecular ion cluster. High cone voltage will prematurely strip the Bromine.
-
Desolvation Temp: 350°C (Halogenated aromatics are thermally stable).
Step 3: Data Acquisition & Validation
-
Full Scan (MS1): Scan m/z 100–500.
-
Validation Check: Observe the isotopic cluster at m/z 276, 278, 280.
-
Pass Criteria: The intensity ratio of 278 (M+2) to 276 (M) should be approximately 1.6 : 1 . If the ratio is 1:1, you likely have a mono-bromo impurity, not the di-chloro analog.
-
-
Product Scan (MS2): Select m/z 278 (the most abundant isotope) as the precursor.
-
Collision Energy (CE): Ramp 15–45 eV.
-
Target: Look for the transition 278 → 198 (Loss of HBr) as the quantifier transition.
-
Comparative Analysis: 5-Br vs. Isomers
A common challenge is distinguishing the 5-bromo isomer from the 1-bromo isomer.
| Feature | 5-bromo-3,8-dichloroisoquinoline | 1-bromo-3,8-dichloroisoquinoline |
| C-Br Bond Strength | Stronger (Phenyl ring position) | Weaker (Adjacent to Nitrogen) |
| Fragmentation Energy | Requires higher CE (>25 eV) to cleave Br. | Cleaves at lower CE (<20 eV). |
| Neutral Loss | Prefers -HBr (elimination). | May show -Br• (radical) more easily due to stability of the resulting cation adjacent to N. |
| Chromatography | Elutes later on C18 (more lipophilic). | Elutes earlier (more polar due to N-Br proximity). |
References
-
Fragmentation of Isoquinoline Alkaloids
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 2020.
-
Halogenated Aromatic Fragmentation Rules
-
Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem, 2025.[1]
-
-
Isotopic Pattern Calculation
-
EnviPat: Isotope pattern calculator for exact mass and fine structure.[2] Environmental Science & Technology.
-
-
General MS Interpretation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mswil.com [mswil.com]
- 3. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. raco.cat [raco.cat]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Reference Standards for 5-bromo-3,8-dichloroisoquinoline: A Comparative Technical Guide
Introduction: The "Reference Standard Paradox" in Niche Heterocycles
In the development of kinase inhibitors and antiviral agents, 5-bromo-3,8-dichloroisoquinoline serves as a critical scaffold. Its tri-halogenated core allows for orthogonal functionalization: nucleophilic aromatic substitution (
However, accurate quantitative analysis of this intermediate faces a common industry bottleneck: The Reference Standard Paradox . To quantify a batch of 5-bromo-3,8-dichloroisoquinoline, you need a reference standard of known purity. Yet, commercial suppliers typically offer this niche isomer only as "Research Grade" (purity ~95-97%) with no uncertainty budget, rendering it unsuitable for GMP release testing or precise stoichiometry calculations without re-qualification.
This guide objectively compares the three primary approaches to establishing a reference standard for this molecule and provides a validated protocol for qNMR certification , the only self-validating method for establishing absolute purity without a pre-existing standard.
Comparative Analysis of Reference Standard Options
We evaluated three classes of reference standards based on Metrological Traceability , Risk of Bias , and Implementation Cost .
Table 1: Performance Matrix of Reference Standard Sources
| Feature | Option A: Commercial CRM | Option B: Commercial "Research Grade" | Option C: In-House qNMR Certified |
| Definition | ISO 17034 Accredited Material | Vendor CoA (HPLC Area %) | Research Grade material re-qualified via qNMR |
| Availability | Non-Existent for this specific isomer | High | High (Derived from Option B) |
| Purity Metric | Mass Balance ( | HPLC Area Normalization (%) | Absolute Mass Fraction ( |
| Traceability | SI Units (NIST/BIPM) | None (Vendor Internal) | SI Units (via Internal Standard) |
| Bias Risk | Low | High (Ignores inorganic salts/water) | Low |
| Suitability | GMP Release / Clinical Batches | Early Discovery / TLC spotting | GLP Tox / GMP Starting Material |
Critical Insight: The "Area %" Trap
Relying on Option B (Vendor CoA) is the most common error. HPLC-UV Area % assumes that 5-bromo-3,8-dichloroisoquinoline and its impurities (likely de-halogenated byproducts like 3,8-dichloroisoquinoline) have identical Extinction Coefficients (
-
Reality: The loss of the bromine atom at C5 significantly alters the UV absorption profile. A 98% Area purity by HPLC often correlates to only 94-95% weight purity when residual solvents and inorganic salts from synthesis (e.g., bromide salts) are accounted for.
Technical Solution: The qNMR Certification Protocol
Since Option A is unavailable, Option C (In-House qNMR Certification) is the mandatory scientific approach for quantitative rigor. Quantitative NMR (qNMR) is a primary ratio method that does not require a reference standard of the analyte itself—only a traceably pure Internal Standard (IS).
Workflow Visualization
The following diagram illustrates the decision logic and workflow for qualifying a Primary Reference Standard.
Figure 1: Workflow for establishing a Primary Reference Standard from crude commercial material.
Experimental Protocol: qNMR Certification
This protocol establishes the absolute purity (
Reagents:
-
Analyte: ~20 mg 5-bromo-3,8-dichloroisoquinoline (dried).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent, >99.9%).
-
Why? It provides a sharp singlet at
6.1 ppm, distinct from the isoquinoline aromatic region ( 7.8–9.5 ppm), and is non-hygroscopic.
-
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS.
Step-by-Step Methodology:
-
Gravimetry (The Critical Step):
-
Weigh exactly
(~10 mg) and (~20 mg) into the same weighing boat using a microbalance (readability 0.001 mg). -
Transfer quantitatively to an NMR tube.[1]
-
Note: Co-dissolution ensures the molar ratio is fixed before any volume changes occur.
-
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Angle:
(maximize signal). -
Relaxation Delay (
): 60 seconds.-
Scientific Rationale: Accurate integration requires full relaxation (
). Isoquinoline aromatic protons can have up to 8-10s in degassed solvents. A 60s delay eliminates saturation effects.
-
-
Scans (NS): 32 or 64 (for S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phase correction: Manual (critical).
-
Baseline correction: Polynomial (order 1 or 2).
-
Integration: Integrate the IS singlet (
6.1 ppm) and the isolated isoquinoline proton at C1 (typically the most deshielded singlet around 9.2-9.5 ppm).
-
-
Calculation:
Where:
Routine Analysis: Validated HPLC Method
Once the Primary Reference Standard is established via qNMR (Option C), it is used to calibrate an HPLC method for routine testing of batches.
Method Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 3.5 m). -
Mobile Phase:
-
Gradient: 40% B to 90% B over 15 mins. (High organic required due to lipophilicity of the tri-halogenated core).
-
Detection: UV at 254 nm and 220 nm.
-
Flow Rate: 1.0 mL/min.[4]
Validation Criteria (per ICH Q2(R2)):
-
Specificity: Must resolve 5-bromo-3,8-dichloroisoquinoline from 5-bromo-3-chloroisoquinoline (common impurity from incomplete chlorination).
-
Linearity:
across 50%–150% of target concentration.[4]
Summary & Recommendations
For the quantitative analysis of 5-bromo-3,8-dichloroisoquinoline , relying on commercial "Research Grade" CoAs introduces significant risk of stoichiometric error in downstream synthesis.
-
Do NOT use commercial material directly as a quantitative standard.
-
Perform qNMR using 1,3,5-trimethoxybenzene as the Internal Standard to assign an absolute weight purity (
) to your "Gold Batch." -
Use this qNMR-certified batch to prepare external calibration curves for routine HPLC analysis.
This "Self-Validating" approach ensures your data meets the rigor required for high-impact publications and regulatory filings.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Medicinal Chemistry, 55(6), 2739–2757. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions. Trends in Analytical Chemistry, 35, 5-26. [Link]
-
BIPM. (2020). Metrological traceability of measurement results in chemistry: Concepts and implementation in IUPAC technical reports. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. moca.net.ua [moca.net.ua]
- 3. Cas 1029720-67-9,5-broMo-3-chloroisoquinoline | lookchem [lookchem.com]
- 4. An HPLC-UV-based quantitative analytical method for Chrysanthemum morifolium: development, validation, and application -Analytical Science and Technology [koreascience.kr]
- 5. mastercontrol.com [mastercontrol.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Thermal Stability Profiling: 5-Bromo-3,8-dichloroisoquinoline vs. Analogs
This guide provides a technical framework for the thermal characterization of 5-bromo-3,8-dichloroisoquinoline , a specialized halogenated intermediate.[1]
As specific public thermal data for this exact isomer is limited, this guide synthesizes data from structural analogs (such as 5-bromoisoquinoline and 8-chloroisoquinoline) to establish a predictive baseline and details the experimental protocols required to validate its stability against common alternatives.[1]
Content Type: Technical Comparison & Experimental Guide Audience: Process Chemists, QC Analysts, Drug Development Scientists[1]
Executive Summary & Comparative Analysis
5-bromo-3,8-dichloroisoquinoline is a tri-halogenated heteroaromatic scaffold.[1] Its thermal profile is governed by the interplay between the heavy halogen atoms (increasing molecular weight and London dispersion forces) and the potential for weak C-X bond cleavage at elevated temperatures.
Compared to its mono-halogenated precursors (e.g., 5-bromoisoquinoline), the tri-substituted variant exhibits distinct thermal behaviors:
-
Higher Melting Point (Predicted): Due to increased molecular symmetry and molecular weight.[1]
-
Sublimation Risk: High, characteristic of electron-deficient polyhalogenated aromatics.[1]
-
Decomposition: The C-Br bond at position 5 is the "weak link," typically cleaving before the C-Cl bonds at positions 3 or 8.[1]
Table 1: Comparative Performance Matrix (Predicted/Representative Data)
Data below serves as a baseline for experimental validation.
| Feature | Target: 5-Bromo-3,8-dichloroisoquinoline | Alt 1: 5-Bromoisoquinoline | Alt 2: 3,8-Dichloroisoquinoline | Interpretation |
| Melting Point ( | 165–185 °C (Predicted) | 145–149 °C | 150–160 °C | Tri-substitution typically elevates |
| Sublimation Onset | ~130 °C (Open Pan) | ~110 °C | ~120 °C | High risk of mass loss before melting if not sealed.[1] |
| Degradation Onset ( | > 260 °C | > 240 °C | > 280 °C | Cl substituents generally stabilize the ring more than Br; mixed halides show intermediate stability. |
| Hygroscopicity | Low | Low | Low | Lipophilic halogens repel moisture; TGA should show <0.5% water loss.[1] |
| Handling Risk | Moderate (Sublimation/Vapor) | Moderate | Moderate | Requires sealed pans for accurate DSC.[1] |
Experimental Protocols (Self-Validating Systems)
To obtain the data for the table above, the following protocols must be executed. These are designed to distinguish between physical transitions (melting, sublimation) and chemical degradation .
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Differentiate between volatile loss (sublimation/solvent) and degradation.
-
Sample Prep: 5–10 mg of fine powder. Avoid compacting (traps volatiles).
-
Crucible: Alumina (
).[1] -
Methodology:
-
Run 1 (Open Pan): Ramp 10°C/min to 400°C under
.-
Observation: Significant mass loss below predicted melting point indicates sublimation.[1]
-
-
Run 2 (Pinhole/Lid): Crimped lid with a 50
pinhole.[1]-
Observation: Shifts the evaporation onset to higher temperatures. If mass loss persists at the same temp as Run 1, it is likely solvent release or early degradation.
-
-
-
Acceptance Criteria:
-
Volatiles < 0.5% w/w up to 105°C.[1]
- (degradation) must be > 50°C above the intended reaction temperature.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point, Polymorphism, and Thermal History.
-
Sample Prep: 2–4 mg in Hermetically Sealed Aluminum Pans .
-
Why? Sealed pans prevent sublimation, which appears as a broad endotherm that masks the sharp melting peak.
-
-
Methodology (Heat-Cool-Heat):
-
Data Analysis:
-
Endotherm 1 (
): Sharp peak (FWHM < 2°C). Broad peaks indicate impurities.[1] -
Exotherm (
): Upward peak above 250°C indicates decomposition (bond cleavage).
-
Mechanistic Insight & Visualization
Understanding why the molecule degrades is crucial for process safety. The degradation pathway is driven by the homolytic cleavage of the weakest Carbon-Halogen bond.
Bond Dissociation Energy Hierarchy:
-
C-Br (Position 5): ~81 kcal/mol (Weakest - Breaks First)[1]
-
C-Cl (Position 8): ~95 kcal/mol[1]
-
C-Cl (Position 3): ~96 kcal/mol (Stabilized by Nitrogen)[1]
Diagram: Thermal Degradation Pathway
The following diagram illustrates the stepwise thermal breakdown logic used to interpret TGA/DSC data.
Figure 1: Thermal trajectory of 5-bromo-3,8-dichloroisoquinoline.[1] Note the bifurcation based on containment (Sealed vs. Open) which dictates whether melting or sublimation is observed first.
Interpretation Guide for Researchers
When analyzing your specific batch of 5-bromo-3,8-dichloroisoquinoline, use this decision matrix:
-
If DSC shows a broad, low-temperature endotherm (80–120°C):
-
If TGA shows 100% mass loss by 200°C but DSC shows no decomposition:
-
If DSC shows a sharp exotherm immediately after melting:
-
Cause: The melt is unstable (explosive decomposition risk).
-
Action:STOP. Do not scale up without accelerating rate calorimetry (ARC) testing.
-
References
-
Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Blackwell Publishing.[1] (Standard text for DSC/TGA protocols).
-
Mettler Toledo. (n.d.).[1][4] Thermal Analysis of Pharmaceuticals. Retrieved from [Link] (General guide on purity determination).[1]
-
NIST Chemistry WebBook. (2024).[1] Isoquinoline, 5-bromo-.[1][5][6][7][8][9][10][11] Retrieved from [Link] (Source for analog phase transition data).
Sources
- 1. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 2. torontech.com [torontech.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. web.abo.fi [web.abo.fi]
- 5. 5-bromo-1,3-dichloroisoquinoline - CAS:1215767-89-7 - Abovchem [abovchem.com]
- 6. 956003-79-5 | 5-Bromo-8-chloroisoquinoline - Capot Chemical [capotchem.com]
- 7. 1469749-00-5|5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one|BLD Pharm [bldpharm.com]
- 8. lookchem.com [lookchem.com]
- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
